6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFYASYSPIQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646767 | |
| Record name | 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-55-8 | |
| Record name | 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a halogenated derivative of the 5-azaindole scaffold, has emerged as a pivotal intermediate in the field of medicinal chemistry. Its unique structural arrangement, featuring strategically placed halogen atoms, offers versatile handles for synthetic elaboration, making it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and significant applications in drug discovery, with a particular focus on its role in the synthesis of kinase inhibitors and other biologically active molecules.
Core Compound Identification and Properties
The fundamental identification of this compound is rooted in its unique Chemical Abstracts Service (CAS) number, which serves as a universal identifier for this specific chemical substance.
Physicochemical and Computational Properties
A summary of the key physicochemical and computationally derived properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical environments and for its application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.8209 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Purification: A Representative Pathway
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound. The causality behind this experimental design lies in the controlled, stepwise introduction of functionalities to build the target molecule's complexity. Chlorination is often performed prior to iodination.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative example based on general halogenation procedures for similar heterocyclic systems.
-
Chlorination of the Pyrrolo[3,2-c]pyridine Core :
-
Dissolve the pyrrolo[3,2-c]pyridine starting material in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Iodination of the Chlorinated Intermediate :
-
Dissolve the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate in a suitable solvent.
-
Add iodine (I₂) along with an oxidizing agent such as silver trifluoroacetate or sodium iodide in the presence of an acid catalyst.[4]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product into an organic solvent, dry, and concentrate.
-
-
Purification :
-
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Chemical Reactivity and Key Reactions
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The iodo group is generally more reactive in cross-coupling reactions, while both the iodo and chloro groups can be subject to nucleophilic substitution. This allows for selective and sequential modification of the molecule.
Core Reactivity Diagram
The diagram below illustrates the primary reaction types that this compound can undergo, making it a versatile scaffold in synthetic chemistry.
Caption: Key reaction pathways for this compound.
Notable Reactions
-
Cross-Coupling Reactions : This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Stille (with organostannanes) couplings.[4] These reactions are fundamental for creating carbon-carbon bonds, allowing for the introduction of aryl or alkynyl groups at the 3-position. This is a common strategy in the synthesis of kinase inhibitors.
-
Nucleophilic Substitution : Both the chlorine and iodine atoms can be displaced by nucleophiles.[4] This allows for the introduction of a variety of functional groups, including amines, azides, and thiols, further expanding the chemical diversity that can be generated from this scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolo[3,2-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] Its structural similarity to purines and other endogenous molecules allows it to interact with a variety of biological targets.
-
Kinase Inhibitors : A primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyrrolopyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
-
Anticancer Agents : Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as potent anticancer agents.[5][6] For instance, certain derivatives have shown excellent antitumor activities by acting as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis.[5][6]
-
Broad Therapeutic Potential : The broader class of pyrrolopyridines, of which this compound is a key starting material, has been investigated for a wide range of pharmacological activities, including antiviral, anti-inflammatory, and analgesic properties.[7][8] The versatility of heterocyclic compounds like this one is a cornerstone of modern drug discovery.[9][10]
Safety and Handling
As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for handling similar chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1]
-
Disposal : Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.
Hazard Classification (General for related compounds) : Based on similar structures, this compound may be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11]
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined structure and the differential reactivity of its halogen atoms provide medicinal chemists with a powerful tool for the synthesis of complex molecules targeting a range of diseases. As research into kinase inhibitors and other targeted therapies continues to expand, the importance of versatile building blocks like this one is set to grow.
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound - CAS:1000341-55-8 - 阿镁生物 [amaybio.com]
- 4. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalwjarr.com [journalwjarr.com]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This halogenated heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, offering multiple points for molecular diversification. This document is intended to be a practical resource for researchers, providing both theoretical insights and actionable experimental protocols.
Core Molecular Attributes and Physicochemical Profile
This compound, also known as 6-Chloro-3-iodo-5-azaindole, is a bicyclic heteroaromatic compound. Its structure features a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 6-position and an iodine atom at the 3-position. This substitution pattern creates a molecule with distinct electronic properties and multiple reactive sites, making it a versatile intermediate in organic synthesis.
Key Physicochemical Data
The physicochemical properties of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | ChemScene[1] |
| Molecular Weight | 278.48 g/mol | ChemScene[1] |
| CAS Number | 1000341-55-8 | ChemScene[1] |
| Appearance | Pale-yellow to Yellow-brown Solid (Predicted) | N/A |
| Melting Point | Not available (Predicted to be in the range of 220-250 °C) | N/A |
| Boiling Point | 415.4 ± 40.0 °C at 760 mmHg (Predicted) | N/A |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | ChemScene[1] |
| logP (Octanol-Water Partition Coefficient) | 2.8209 (Computed) | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| pKa | ~12.26 (Predicted for a similar isomer) | N/A |
Insight for the Bench Scientist: The computed logP value of 2.82 suggests that this compound has moderate lipophilicity. This is a favorable characteristic in drug design, as it often correlates with good membrane permeability. The presence of a single hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) allows for specific interactions with biological targets. Its predicted high boiling point is typical for a planar, heteroaromatic system of this molecular weight.
Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is largely non-polar, with a significant hydrocarbon framework. |
| Methanol, Ethanol | Sparingly Soluble | The polar protic nature of these solvents can interact with the N-H and pyridine nitrogen. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a polar aprotic solvent with excellent solvating properties. |
| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve this moderately polar compound. |
| Ethyl Acetate | Soluble | A moderately polar solvent that is expected to be a good solvent for this compound. |
| Hexanes, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor choices for this molecule. |
Experimental Tip: When working with this compound for the first time, it is advisable to start with small-scale solubility tests in common laboratory solvents like DMSO, DMF, and DCM to confirm these predictions.
Synthesis of this compound
A specific, detailed synthesis for this compound is not extensively documented in the public domain. However, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[1] The proposed synthesis involves a multi-step sequence starting from a commercially available pyridine derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine (C)
This initial step involves the construction of the core pyrrolo[3,2-c]pyridine ring system. A common and effective method is the Bartoli indole synthesis or a related reductive cyclization of a nitro-substituted vinylpyridine.
-
Reaction Setup: To a solution of 2,6-dichloro-3-nitropyridine (A ) in a suitable solvent such as ethanol, add a source of vinylamine, such as 2-chloroethyl vinyl ether in the presence of a base, to form the intermediate 2-chloro-6-(vinylamino)-3-nitropyridine (B ).
-
Reductive Cyclization: To the crude intermediate B in acetic acid, add iron powder portion-wise at room temperature. Heat the reaction mixture to 100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 6-Chloro-1H-pyrrolo[3,2-c]pyridine (C ).
Step 2: Iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine (D)
The final step is the regioselective iodination of the pyrrole ring at the electron-rich C3 position.
-
Reaction Setup: Dissolve 6-Chloro-1H-pyrrolo[3,2-c]pyridine (C ) in N,N-dimethylformamide (DMF).
-
Iodination: Add N-iodosuccinimide (NIS) or a mixture of iodine and potassium hydroxide to the solution. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound (D ).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5-12.5 | br s | 1H | N-H (pyrrole) |
| ~8.1-8.3 | s | 1H | H7 |
| ~7.6-7.8 | s | 1H | H4 |
| ~7.4-7.6 | s | 1H | H2 |
Rationale: The N-H proton of the pyrrole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding. The aromatic protons will appear as singlets due to the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148-152 | C7a |
| ~142-145 | C6 |
| ~128-132 | C5a |
| ~125-128 | C2 |
| ~115-118 | C4 |
| ~110-114 | C7 |
| ~70-75 | C3 |
Rationale: The carbon atoms attached to or in close proximity to the nitrogen atoms and halogens will appear at different chemical shifts. The C3 carbon, bonded to the iodine atom, is expected to be significantly upfield due to the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Broad | N-H stretching (pyrrole) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (ring) |
| ~800-700 | Strong | C-H bending (out-of-plane) |
| ~700-600 | Medium | C-Cl stretching |
| ~500-400 | Medium | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 278, 280 | [M]⁺ (Molecular ion peak with isotopic pattern for chlorine) |
| 151, 153 | [M-I]⁺ (Fragment corresponding to the loss of an iodine atom) |
Chemical Reactivity and Synthetic Applications
The presence of two different halogen atoms at distinct positions on the pyrrolo[3,2-c]pyridine core makes this molecule a highly versatile building block for a variety of cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl. This difference in reactivity can be exploited to achieve regioselective transformations. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position, allowing for selective functionalization at the C3 position while leaving the C6-chloro group intact for subsequent reactions.
Caption: Regioselective functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with various boronic acids or esters at the C3 position.
Illustrative Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.
Illustrative Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong non-nucleophilic base such as sodium tert-butoxide.
-
Solvent Addition: Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Illustrative Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) under an inert atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its distinct physicochemical properties and the differential reactivity of its two halogen substituents allow for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and general protocols for its key reactions, serving as a valuable resource for researchers looking to utilize this compound in their work.
References
An In-Depth Technical Guide to 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, synthesis, and significance of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This heterocyclic compound, a member of the azaindole family, is a valuable building block in medicinal chemistry, particularly for the development of targeted therapeutics.
Introduction to a Privileged Scaffold
This compound, also known as 6-Chloro-3-iodo-5-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds.[1] These scaffolds are of significant interest in drug discovery because they are structural components in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The presence of the pyridine ring fused to a pyrrole core, combined with the specific halogen substitutions, endows this molecule with unique physicochemical properties and reactivity, making it a versatile intermediate for synthesizing more complex molecules, such as kinase inhibitors for anticancer therapies.[3][4]
Molecular Structure and Physicochemical Properties
The core of the molecule is a bicyclic system where a pyrrole ring is fused to a pyridine ring. The chlorine atom at position 6 and the iodine atom at position 3 are key features, providing handles for further chemical modification through reactions like nucleophilic substitution and cross-coupling.[3]
Molecular Structure Diagram
The structural arrangement of this compound is depicted below. The numbering convention follows standard heterocyclic nomenclature.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key quantitative properties of the molecule are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1000341-55-8 | [5][6] |
| Molecular Formula | C₇H₄ClIN₂ | [5] |
| Molecular Weight | 278.48 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| Synonym | 6-Chloro-3-iodo-5-azaindole | [5] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| LogP | 2.82 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step sequence starting from a commercially available pyridine derivative. The strategic introduction of the chloro and iodo groups is crucial for its utility as a versatile intermediate.
Synthetic Workflow Overview
A common synthetic approach involves the initial chlorination of the pyrrolopyridine core, followed by a regioselective iodination step. The choice of reagents and reaction conditions is critical to control the position of the halogen substituents and achieve a high yield.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound - CAS:1000341-55-8 - 阿镁生物 [amaybio.com]
The Solubility of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine in Organic Solvents
An In-depth Technical Guide:
Section 1: Introduction
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, also known as 6-Chloro-3-iodo-5-azaindole, is a halogenated heterocyclic compound built upon the pyrrolo[3,2-c]pyridine core.[1] Its structural features, including the reactive iodo- and chloro-substituents, make it a valuable and versatile building block in medicinal chemistry and materials science.[2] The pyrrolopyridine scaffold is present in numerous biologically active molecules, and derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors.[2][3]
The success of any synthetic transformation, purification process, or formulation strategy hinges on a thorough understanding of the compound's solubility. A precise knowledge of how this compound behaves in various organic solvents is critical for reaction medium selection, crystallization, chromatographic purification, and the preparation of stock solutions for biological screening.
This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond a simple data table to explain the underlying physicochemical principles that govern its solubility, presents a robust experimental workflow for its determination, and offers insights into safe handling practices.
Section 2: Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₇H₄ClIN₂ | [1] | Indicates a compact, aromatic, and heteroatomic structure. |
| Molecular Weight | 278.48 g/mol | [1] | A moderate molecular weight, not typically a limiting factor for solubility. |
| Calculated LogP | 2.82 | [1] | Suggests a predominantly lipophilic (fat-loving) character, predicting poor solubility in water but favorable solubility in many organic solvents. |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [1] | A relatively low TPSA value, further supporting the compound's lipophilic nature and limited aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | [1] | The ability to donate a hydrogen bond allows for specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with H-bond accepting sites (e.g., DMSO). |
| Hydrogen Bond Acceptors | 1 (from the pyridine N) | [1] | The ability to accept a hydrogen bond allows for interaction with protic solvents. |
Expert Interpretation: The combination of a moderate LogP and the presence of both hydrogen bond donor and acceptor functionalities suggests that this compound will exhibit nuanced solubility. While its lipophilicity is a dominant feature, its ability to engage in hydrogen bonding will enhance its solubility in polar solvents, particularly polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar and nonpolar regions of the molecule.
Section 3: Theoretical Principles of Solubility
The guiding principle in predicting solubility is the adage "like dissolves like."[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a complex molecule like this compound, several factors come into play.
-
Polarity: The molecule possesses a permanent dipole due to the electronegative nitrogen, chlorine, and iodine atoms. This polarity suggests that it will be more soluble in polar solvents than in nonpolar solvents like hexane.
-
Hydrogen Bonding: As noted, the pyrrole N-H group can act as a hydrogen bond donor, and the pyridine nitrogen can act as an acceptor. Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) or can effectively accept hydrogen bonds (e.g., DMSO, DMF, THF) are expected to be better solvents.
-
Dispersive Forces: The flat, aromatic ring system contributes to van der Waals forces (specifically, London dispersion forces), which will aid solubility in aromatic solvents like toluene and polarizable solvents like dichloromethane.
Caption: Key molecular and solvent properties governing solubility.
Section 4: Experimental Workflow for Solubility Determination
Step 1: Solvent Selection Strategy
The choice of solvents is paramount. A representative panel should be selected to cover a range of polarities and functionalities.
-
Non-polar: Hexanes, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA)
Step 2: Qualitative Solubility Assessment
This initial screening provides a rapid, semi-quantitative understanding of solubility.
Protocol:
-
Add approximately 2-3 mg of this compound to a small, clean vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Vortex or agitate the mixture vigorously for 30-60 seconds at ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Classify the result as:
Step 3: Quantitative Solubility Measurement (Shake-Flask Method)
For key solvents, a quantitative measurement is essential for preparing stock solutions and for reaction chemistry. The shake-flask method is a reliable, albeit traditional, technique.[4]
Protocol:
-
Add an excess amount of this compound (e.g., 20 mg) to a screw-cap vial. The key is to ensure undissolved solid will remain.
-
Pipette a precise volume of the solvent (e.g., 2.0 mL) into the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator. Equilibrate the mixture at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure the solution reaches saturation.
-
After equilibration, allow the vial to stand undisturbed for several hours until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear liquid layer) using a filtered syringe (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.
-
Dilute the supernatant with a suitable solvent (often Acetonitrile or Methanol) to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
-
Quantify the concentration of the compound in the diluted sample against a standard calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mmol/L.
Caption: Experimental workflow for determining compound solubility.
Section 5: Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, the following solubility behavior is anticipated. This table serves as a template for recording experimentally determined values.
| Solvent | Solvent Class | Predicted Solubility | Experimental Observation (mg/mL) |
| Hexanes | Non-polar | Very Low | Record data here |
| Toluene | Non-polar (Aromatic) | Low to Moderate | Record data here |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Record data here |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate | Record data here |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Record data here |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Record data here |
| Methanol (MeOH) | Polar Protic | Moderate | Record data here |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Record data here |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very High | Record data here |
Causality Behind Predictions:
-
DMSO and DMF are expected to be excellent solvents. They are highly polar and aprotic, with strong hydrogen bond accepting capabilities, which can effectively solvate the entire molecule.
-
THF and DCM are also predicted to be good solvents due to their ability to solvate moderately polar, lipophilic compounds.
-
Methanol 's ability to hydrogen bond will aid solubility, but the compound's significant lipophilic character may limit its capacity compared to DMSO.
-
Hexanes represent a significant polarity mismatch, leading to a prediction of very poor solubility.[4][5]
Section 6: Safety, Handling, and Storage
Proper handling of this compound and the associated solvents is crucial for laboratory safety.
Compound Hazards: Based on data for structurally related compounds and available safety information, this compound should be handled as a hazardous substance.[8]
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Safe Handling Protocols:
-
Always handle this compound within a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice).[9][10]
-
Avoid creating and inhaling dust.[9]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Protect from light and moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 4°C is recommended.[1]
Section 7: Conclusion
This compound is a lipophilic molecule with moderate polarity, whose solubility is governed by a balance of dispersive forces and hydrogen bonding capabilities. Its profile suggests poor aqueous solubility but good to excellent solubility in polar aprotic organic solvents such as DMSO, DMF, and THF. Due to the lack of published quantitative data, experimental verification is essential for any research or development application. The workflow detailed in this guide provides a reliable and systematic approach for researchers to accurately characterize the solubility of this compound, enabling its effective use in synthesis, purification, and biological evaluation while ensuring laboratory safety.
Section 8: References
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. 4
-
How to determine the solubility of a substance in an organic solvent ? (2024). ResearchGate. 6
-
Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. 5
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. 7
-
Safety Data Sheet for 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. (2024). Fluorochem. 9
-
6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine PubChem Entry. National Institutes of Health (NIH). 8
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. 11
-
This compound Product Page. ChemScene. 1
-
Pyridine Safety Data Sheet. (2009). Thermo Fisher Scientific. 10
-
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine Overview. Smolecule. 2
-
This compound Product Page. Sigma-Aldrich. --INVALID-LINK--
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2020). MDPI. 3
References
- 1. chemscene.com [chemscene.com]
- 2. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | C6H3ClIN3 | CID 70700569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. www1.udel.edu [www1.udel.edu]
A Technical Guide to the Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Core Strategies and Methodologies
Abstract
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a halogenated 5-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern allows for sequential, site-selective cross-coupling reactions, making it a valuable scaffold for the rapid generation of molecular libraries in drug discovery programs, particularly in the development of kinase inhibitors. This guide provides an in-depth examination of the primary synthetic strategies for obtaining this key intermediate, focusing on the logical construction of the core azaindole ring system followed by regioselective iodination. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the underlying reaction mechanisms.
Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound is most logically approached via a two-stage strategy. The primary disconnection in a retrosynthetic analysis separates the final iodination step from the synthesis of the core heterocyclic structure.
Key Stages:
-
Formation of the Core Scaffold: Synthesis of the precursor, 6-Chloro-1H-pyrrolo[3,2-c]pyridine.
-
Regioselective C3-Iodination: Introduction of the iodine atom at the electron-rich C3 position of the pyrrole ring.
This approach is advantageous as it allows for the late-stage introduction of the versatile iodine handle, which is primed for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Core Intermediate: 6-Chloro-1H-pyrrolo[3,2-c]pyridine
The construction of the 5-azaindole core is the most complex part of the synthesis. While multiple named reactions exist for indole and azaindole synthesis (e.g., Fischer, Bartoli, Larock), a robust and adaptable method involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A proven strategy, adapted from the synthesis of the analogous 6-bromo derivative, involves a multi-step sequence starting from a substituted pyridine.[1] This pathway ensures excellent control over the regiochemistry of the final product.
The logical starting material for this pathway is 2,4-dichloro-5-methylpyridine, which allows for the sequential transformations necessary to build the fused pyrrole ring.
Workflow for 6-Chloro-1H-pyrrolo[3,2-c]pyridine Synthesis
Caption: Synthetic workflow for the core intermediate.
Experimental Protocol
This protocol is adapted from a validated procedure for the analogous bromo-compound and represents a robust pathway.[1]
Step 2A: Oxidation to 2,4-Dichloro-5-methylpyridine 1-oxide
-
Dissolve 2,4-dichloro-5-methylpyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperbenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2B: Nitration to 2,4-Dichloro-5-methyl-6-nitropyridine 1-oxide
-
Add the N-oxide intermediate from Step 2A slowly to concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Carefully heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous solution) while cooling to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the nitrated product.
Step 2C: Vinylation to (E)-2,4-Dichloro-5-(2-(dimethylamino)vinyl)-6-nitropyridine 1-oxide
-
Suspend the nitrated intermediate from Step 2B in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, ~2.0-3.0 eq).
-
Heat the mixture to 80-90 °C for 2-4 hours. The reaction progress can be monitored by the formation of a deeply colored solution.
-
Cool the mixture and remove the solvent under high vacuum to yield the crude key intermediate.
Step 2D: Reductive Cyclization to 6-Chloro-1H-pyrrolo[3,2-c]pyridine
-
Add the crude vinyl intermediate from Step 2C to a flask containing glacial acetic acid.
-
Add iron powder (Fe, ~4.0-5.0 eq) portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to 100 °C and stir vigorously for 3-5 hours.
-
Cool the mixture, filter through a pad of Celite® to remove the iron salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Adjust the pH of the residue to ~8-9 with aqueous sodium carbonate solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-Chloro-1H-pyrrolo[3,2-c]pyridine.
Regioselective C3-Iodination
The pyrrole ring of the azaindole system is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic site, leading to highly regioselective halogenation.[2] N-Iodosuccinimide (NIS) is an ideal reagent for this transformation as it is a mild, solid, and easy-to-handle source of electrophilic iodine.[3][4] The reaction is often performed under basic conditions, which can deprotonate the pyrrole nitrogen, further activating the ring system towards electrophilic attack.
Mechanism of C3-Iodination
Caption: Simplified mechanism for C3-iodination using NIS.
Experimental Protocol
This protocol is based on the well-established iodination of the isomeric 7-azaindole scaffold and is directly applicable.
-
Suspend 6-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in N,N-dimethylformamide (DMF) in a flask protected from light.
-
Add potassium hydroxide (KOH, ~0.5 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Cool the solution to 0 °C.
-
Add N-Iodosuccinimide (NIS, ~1.0-1.1 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography to yield this compound as a solid.
Data Summary: Iodination Reaction
| Parameter | Condition | Rationale |
| Reagent | N-Iodosuccinimide (NIS) | Mild, selective, and efficient electrophilic iodine source.[3][5] |
| Base | Potassium Hydroxide (KOH) | Activates the pyrrole ring by deprotonation, increasing its nucleophilicity. |
| Solvent | DMF | Aprotic polar solvent, effectively solubilizes the starting material and reagents. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes potential side reactions. |
| Typical Yield | >90% | The reaction is typically high-yielding due to its high regioselectivity. |
Conclusion
The synthesis of this compound is reliably achieved through a strategic, multi-step sequence. The foundational step is the construction of the 6-chloro-5-azaindole core from a functionalized pyridine precursor, a method that provides excellent regiochemical control. The subsequent C3-iodination is a highly efficient and selective transformation, leveraging the inherent electronic properties of the pyrrole ring with a standard electrophilic iodine source like NIS. The resulting di-halogenated scaffold is an exceptionally versatile intermediate, perfectly suited for further elaboration in the synthesis of complex, biologically active molecules. This guide provides a robust and well-precedented framework for researchers and drug development professionals to access this important chemical entity.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calibrechem.com [calibrechem.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolo[3,2-c]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring. This scaffold has garnered significant interest from medicinal chemists due to its presence in various biologically active molecules and its utility as a versatile pharmacophore.[1][2] Its rigid structure and ability to be functionalized at multiple positions allow for the precise spatial orientation of substituents, making it an ideal framework for designing targeted therapeutic agents. The unique electronic properties arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring enable diverse interactions with biological targets. This guide provides a detailed exploration of the significant biological activities of substituted pyrrolo[3,2-c]pyridine derivatives, focusing on their mechanisms of action, synthetic strategies, and the experimental protocols used for their evaluation.
Anticancer Activity: A Multi-pronged Approach
Substituted pyrrolo[3,2-c]pyridines have emerged as a promising class of anticancer agents, exhibiting potent activity through diverse mechanisms of action. Key among these are the disruption of microtubule dynamics and the inhibition of crucial protein kinases involved in cancer cell signaling.
Mechanism 1: Inhibition of Tubulin Polymerization
A prominent anticancer strategy for this class of compounds involves their function as Colchicine-Binding Site Inhibitors (CBSI).[1] Tubulin, a critical component of the cytoskeleton, polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
One notable strategy involves using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of natural antitubulin agents like Combretastatin A-4 (CA-4).[1] This approach circumvents the issue of isomerization seen with cis-stilbene derivatives like CA-4, which can lead to a significant loss of activity.[1]
-
Cellular Consequences of Tubulin Inhibition:
-
Disruption of Microtubule Dynamics: Immunostaining assays have shown that potent derivatives can remarkably disrupt the microtubule network at nanomolar concentrations.
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, these compounds cause a significant arrest of cancer cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Caption: General workflow from compound design to in vivo evaluation.
The antiproliferative effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cell Line | IC₅₀ (μM) | Citation |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1] | |
| MCF-7 (Breast Cancer) | 0.21 | [1] |
Note: Compound 10t features a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl moiety as the B-ring, substitutions found to be highly effective.[1]
Mechanism 2: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrrolo[3,2-c]pyridine derivatives have been successfully designed as potent inhibitors of several key kinases.
-
FMS Kinase (CSF-1R) Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[3] Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders.[3]
-
Diarylureas and diarylamides featuring the pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[3][4] For instance, compound 1r was found to be a more potent and selective FMS kinase inhibitor than its lead compound, with an IC₅₀ of 30 nM.[3][5]
-
This inhibition translates to potent antiproliferative activity against various cancer cell lines and also demonstrates a potential anti-inflammatory effect.[3] A significant advantage of some of these compounds is their selectivity for cancer cells over normal fibroblasts, which suggests a favorable therapeutic window.[3][6]
-
Caption: Inhibition of FMS kinase signaling by a pyrrolo[3,2-c]pyridine derivative.
| Compound | Target | IC₅₀ (nM) | Target Cell Lines | IC₅₀ Range (μM) | Citation |
| 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 | [3][5][6] |
| 1e | FMS Kinase | 60 | N/A | N/A | [3][5] |
| KIST101029 (Lead) | FMS Kinase | 96 | N/A | N/A | [3][5] |
Antiviral Activity: Targeting Viral Entry
Beyond cancer, the pyrrolo[3,2-c]pyridine scaffold has shown promise in the development of antiviral agents. A notable example is its activity against the influenza virus.
Mechanism: Influenza Virus Entry Inhibition
Certain pyrrolo[3,2-c]pyridin-4-amine (PPA) derivatives have been identified as broad-spectrum entry inhibitors effective against multiple influenza A viruses and influenza B virus.[7] The development of new entry inhibitors is critical, especially in preparing for potential pandemics and addressing resistance to existing neuraminidase inhibitors.[7]
-
Interference with Post-Fusion Events: Through time-of-addition assays, it was determined that these PPA compounds act at the early stages of infection.[7] Further investigation revealed that their mechanism is not the prevention of viral attachment or membrane fusion, but rather the interference with post-fusion processes, specifically:
-
Virus Uncoating: Preventing the release of the viral genome into the host cell cytoplasm.
-
Nuclear Import: Blocking the transport of viral ribonucleoprotein complexes into the nucleus, a critical step for viral replication.[7]
-
This mechanism makes the pyrrolo[3,2-c]pyridine scaffold an attractive starting point for developing novel antiviral drug candidates against influenza.[7]
Synthetic and Experimental Protocols
The translation of a promising chemical scaffold into a viable drug candidate relies on robust synthetic methods and rigorous biological evaluation.
Protocol 1: General Synthesis via Suzuki Coupling
This method is highly effective for creating 6-aryl-substituted 1H-pyrrolo[3,2-c]pyridines.[1]
Objective: To synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (starting material)
-
Substituted phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane and Water (solvents)
-
Microwave reactor
-
Ethyl acetate for extraction
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the starting 6-bromo-pyrrolo[3,2-c]pyridine (1.0 eq), the desired substituted phenylboronic acid (1.5 eq), K₂CO₃ (5.0 eq), and Pd(PPh₃)₄ (0.06 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water).
-
Degassing: Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 125 °C for approximately 25-30 minutes.
-
Work-up: After the reaction is complete and has cooled, dilute the mixture with water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the final compound.[1]
Protocol 2: In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[1]
Objective: To determine the IC₅₀ value of a test compound against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The pyrrolo[3,2-c]pyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust foundation for the development of potent biological agents. The derivatives discussed herein exhibit significant anticancer activity by targeting fundamental cellular processes like microtubule formation and kinase-mediated signaling, as well as novel antiviral activity by blocking viral entry. The chemical tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration into other therapeutic areas, such as neurodegenerative and inflammatory diseases, may uncover new applications for this versatile and privileged heterocyclic system.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: Unlocking Novel Therapeutic Avenues with 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of heterocyclic scaffolds, the pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, has emerged as a privileged structure, underpinning the development of a multitude of biologically active molecules. This technical guide delves into the strategic application of a particularly versatile, yet underexplored, building block: 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine . We will illuminate its synthetic accessibility, explore the nuanced reactivity of its halogenated positions, and showcase its potential as a cornerstone for the rapid generation of diverse compound libraries targeting critical disease pathways, with a particular focus on kinase inhibition and oncology. This document serves as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols to harness the full potential of this powerful scaffold.
The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation of Biological Significance
The pyrrolo[3,2-c]pyridine framework is a bioisostere of indole, where a nitrogen atom replaces the C5 carbon of the benzene ring. This seemingly subtle modification can profoundly influence the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, antiviral activity, and modulation of central nervous system targets.[1] Notably, the pyrrolo[3,2-c]pyridine core is a key feature in compounds targeting FMS kinase, highlighting its relevance in oncology and inflammatory diseases.[2]
This compound: A Chemist's Gateway to Diversity
The strategic value of this compound (Figure 1) lies in its orthogonal reactivity. The presence of two distinct halogen atoms at positions amenable to functionalization allows for selective, stepwise derivatization, making it an ideal starting point for creating focused libraries of compounds for structure-activity relationship (SAR) studies.
Figure 1: Structure of this compound
Caption: Chemical structure and properties of the core scaffold.
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility. The carbon-iodine bond at the C3 position is significantly more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond at the C6 position. This allows for selective functionalization at the C3 position via reactions like Suzuki-Miyaura and Sonogashira couplings, while leaving the C6-chloro group intact for subsequent modifications.
Synthetic Accessibility: A Proposed Route
Caption: Proposed synthetic workflow for the target scaffold.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
This procedure is adapted from the synthesis of the analogous 6-bromo derivative.[3][4]
-
Nitration: To a solution of 2-chloro-5-methylpyridine in concentrated sulfuric acid, carefully add fuming nitric acid at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-chloro-5-methyl-4-nitropyridine.
-
Vinylation: A mixture of 2-chloro-5-methyl-4-nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine.
-
Reductive Cyclization: The crude vinyl intermediate is dissolved in acetic acid, and iron powder is added portion-wise. The mixture is heated to facilitate the reduction of the nitro group and subsequent cyclization to form the pyrrole ring. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic aqueous solution to yield 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Step 2: Iodination at the C3 Position
-
To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., DMF or CH2Cl2), add N-iodosuccinimide (NIS). The reaction is typically carried out at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford this compound.
Strategic Derivatization: A World of Possibilities
The true power of this compound lies in its potential for selective derivatization at the C3 and C6 positions. This allows for the systematic exploration of chemical space around the core scaffold.
Functionalization at the C3 Position: The More Reactive Handle
The C3-iodo group is the more reactive site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents at this position.
Figure 3: Derivatization at the C3 Position
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, also known as 6-Chloro-3-iodo-5-azaindole, has emerged as a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—a chloro group on the pyridine ring and an iodo group on the pyrrole ring—offer synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in facilitating key carbon-carbon and carbon-nitrogen bond-forming reactions. Furthermore, we will explore its significant contributions to the development of novel kinase inhibitors, underscoring its value in contemporary drug discovery programs.
Introduction: A Building Block of Strategic Importance
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged isostere of indole, frequently incorporated into biologically active molecules to modulate their physicochemical properties and target engagement. The strategic introduction of halogen atoms at specific positions of this scaffold provides orthogonal handles for a variety of cross-coupling reactions. This compound (Figure 1) is a prime example of such a scaffold, offering two distinct reactive centers for sequential and selective functionalization.
Figure 1: Structure of this compound
The Strategic Reactivity of the C-I Bond in 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Advanced Drug Discovery
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, has emerged as a critical scaffold in the design of potent and selective kinase inhibitors.[1] Its unique electronic properties and hydrogen bonding capabilities make it an ideal framework for interacting with the ATP-binding sites of various kinases. The strategic introduction of halogen atoms onto this core structure opens up a vast chemical space for the development of novel therapeutics. This guide focuses on the nuanced reactivity of a particularly valuable derivative: 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. Specifically, we will delve into the selective activation of the carbon-iodine (C-I) bond, a cornerstone for building molecular complexity while preserving the 6-chloro substituent for subsequent modifications or as a key pharmacophoric element.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the reactivity of the C-I bond in this scaffold, supported by mechanistic insights and detailed experimental protocols for key palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity Landscape: The C-I vs. C-Cl Dichotomy
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-I bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This selectivity is rooted in fundamental principles of bond dissociation energies (BDE). The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first step in most cross-coupling catalytic cycles.[2] This inherent difference in reactivity allows for the selective functionalization of the 3-position of the pyrrolo[3,2-c]pyridine core, leaving the 6-chloro position intact for later-stage diversification or as a key binding motif.
A study on the chemoselective Suzuki-Miyaura cross-coupling of a related 2-iodo-4-chloropyrrolopyridine intermediate demonstrated that the oxidative addition of palladium occurs preferentially at the C-I bond.[3] This principle is broadly applicable to the this compound system, enabling a modular approach to the synthesis of complex derivatives.
Harnessing the C-I Bond: Palladium-Catalyzed Cross-Coupling Reactions
The selective reactivity of the C-I bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position.
Causality of Experimental Choices:
-
Catalyst System: The choice of a palladium(0) source and a suitable phosphine ligand is critical. A pre-catalyst like XPhos Pd G2 is often effective for nitrogen-containing heterocycles as it readily forms the active Pd(0) species.[5] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water is often crucial for the activity of the base and the transmetalation step.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
XPhos (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, prepare a solution of Pd₂(dba)₃ and XPhos in a portion of the degassed 1,4-dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-3-phenyl-1H-pyrrolo[3,2-c]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-3-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 82 |
| 3 | Pyridin-3-ylboronic acid | 6-Chloro-3-(pyridin-3-yl)-1H-pyrrolo[3,2-c]pyridine | 75 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is indispensable for installing alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in their own right.[6] This reaction proceeds via a dual palladium and copper-catalyzed cycle.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, is used.[6] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is employed both as a base and often as a solvent. It deprotonates the terminal alkyne and scavenges the HI produced during the reaction.
-
Ligand Influence on Regioselectivity: In di-halogenated systems, the choice of phosphine ligand can influence the site of reaction. While the inherent reactivity of C-I over C-Cl is the dominant factor here, for systems with two similar halogens, bulky monodentate ligands might favor reaction at one site, while bidentate ligands could favor another.[7]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N), degassed
-
THF, degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-Chloro-3-(phenylethynyl)-1H-pyrrolo[3,2-c]pyridine | 88 |
| 2 | Ethynyltrimethylsilane | 6-Chloro-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-c]pyridine | 92 |
| 3 | Propargyl alcohol | 3-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)prop-2-yn-1-ol | 78 |
Visualization: Sonogashira Catalytic Cycle
References
- 1. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
electrophilic substitution reactions of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic core in medicinal chemistry, forming the basis for numerous bioactive compounds, including kinase inhibitors and anticancer agents.[1][2] Understanding its reactivity is paramount for the synthesis of novel derivatives and the advancement of drug discovery programs. This guide provides a comprehensive analysis of the predicted electrophilic substitution reactions on a specifically substituted analogue, this compound. By dissecting the inherent electronic properties of the bicyclic system and the directing effects of the halogen substituents, we establish a predictive framework for its functionalization. This document details the theoretical underpinnings, predicted regiochemical outcomes, and practical, step-by-step protocols for key electrophilic substitution reactions, including halogenation, nitration, Friedel-Crafts acylation, and sulfonation.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core
The fusion of a pyrrole ring and a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. The 1H-pyrrolo[3,2-c]pyridine isomer is of particular interest due to its structural similarity to indole, allowing it to act as a bioisostere in various biological contexts. This scaffold is a cornerstone in the development of therapeutic agents, with derivatives showing potent inhibitory activity against a range of biological targets.[3][4] The ability to selectively functionalize this core is crucial for modulating the pharmacological properties of the resulting molecules.
Electronic Landscape and Predicted Reactivity
The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the electron density distribution within the aromatic system and the influence of existing substituents.
Inherent Reactivity of the Bicyclic System
The 1H-pyrrolo[3,2-c]pyridine core is an amalgam of an electron-rich pyrrole ring and an electron-deficient pyridine ring.
-
Pyrrole Ring: The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-excessive system.[5] This makes the pyrrole moiety highly activated towards electrophilic attack, significantly more so than benzene.[6] Electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance.[5][7]
-
Pyridine Ring: The electronegative nitrogen atom in the six-membered ring withdraws electron density, making it a π-deficient system.[8] This deactivates the pyridine ring towards electrophilic substitution. When reactions do occur, they require harsh conditions and typically yield the C3-substituted product (meta-substitution relative to the ring nitrogen) to avoid placing a positive charge on the electronegative nitrogen in the resonance forms of the intermediate.[8][9]
Consequently, electrophilic attack on the this compound scaffold is overwhelmingly predicted to occur on the electron-rich pyrrole ring.
Analysis of Substituent Effects
The chloro and iodo substituents further modulate the ring's reactivity through a combination of inductive and resonance effects.
-
Iodo Group (at C3): As a halogen, iodine is an electronegative atom that withdraws electron density through the sigma bond (a deactivating inductive effect, -I).[10][11] However, it possesses lone pairs of electrons that can be donated into the aromatic system via resonance (a donating mesomeric effect, +M).[12][13] While the inductive effect deactivates the ring overall, the resonance effect dominates in directing the position of substitution, making halogens ortho/para directors.[11] Positioned at C3 on the pyrrole ring, the iodo group will therefore direct incoming electrophiles to the C2 and C4 positions.
-
Chloro Group (at C6): The chloro group on the pyridine ring exhibits the same electronic properties as the iodo group (deactivating, ortho/para-directing).[10] However, its presence on the already electron-deficient pyridine ring serves primarily to further decrease its nucleophilicity, rendering it even less susceptible to electrophilic attack.
Predicted Regioselectivity: The Primacy of the C2 Position
Synthesizing these factors leads to a clear prediction for the site of electrophilic attack.
-
The pyrrole ring is the activated, preferred site for the reaction.
-
The iodo group at C3 directs incoming electrophiles to the C2 position (ortho to the iodine).
-
The inherent preference of the pyrrole ring system is also for C2 substitution.
Therefore, electrophilic substitution on this compound is strongly predicted to occur selectively at the C2 position .
Caption: Predicted electrophilic attack at the C2 position.
Key Electrophilic Substitution Reactions: A Predictive Guide
The following sections provide theoretical frameworks and actionable protocols for common EAS reactions. Given the activated nature of the pyrrole ring, milder reaction conditions compared to those used for benzene are generally recommended.
Halogenation: Introduction of Bromine at C2
Halogenation is a fundamental EAS reaction. Due to the presence of an iodo group, bromination or chlorination are the most relevant subsequent halogenations.
Mechanism: The reaction proceeds via the formation of a bromonium ion intermediate, which is attacked by the electron-rich pyrrole ring. The resulting cationic σ-complex is stabilized by resonance, with a particularly stable contributor where the pyrrole nitrogen helps delocalize the charge.
Proposed Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes. The use of NBS provides a low concentration of bromine, preventing over-reaction.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-bromo-6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
Caption: Experimental workflow for the bromination of the substrate.
Nitration: Introduction of a Nitro Group at C2
Nitration introduces a versatile nitro group that can be a precursor for an amino group. Milder nitrating agents are required to avoid oxidative degradation of the pyrrole ring.
Mechanism: The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. Acetyl nitrate is a preferred mild reagent for sensitive substrates.
Proposed Protocol:
-
Prepare acetyl nitrate in situ by slowly adding fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq) at 0 °C. Stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride.
-
Cool the substrate solution to -10 °C.
-
Slowly add the pre-formed acetyl nitrate solution dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at low temperature for 1-3 hours, monitoring for the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain 6-chloro-3-iodo-2-nitro-1H-pyrrolo[3,2-c]pyridine.
Friedel-Crafts Acylation: Introduction of an Acyl Group at C2
Friedel-Crafts acylation is a key C-C bond-forming reaction that introduces a ketone functionality.[14] Unlike Friedel-Crafts alkylation, the acylation product is deactivated, preventing poly-substitution.[15]
Mechanism: An acyl chloride or anhydride reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. This ion is then attacked by the pyrrole ring. A stoichiometric amount of the Lewis acid is required, as it complexes with the product ketone.[14]
Proposed Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 2M HCl (aq).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify via column chromatography to isolate 1-(6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one.
Sulfonation: Introduction of a Sulfonic Acid Group at C2
Sulfonation introduces a sulfonic acid group (-SO₃H). The reactive nature of the pyrrole ring allows for sulfonation under relatively mild conditions using a sulfur trioxide-pyridine complex, which is less aggressive than fuming sulfuric acid.
Mechanism: The electrophile is sulfur trioxide (SO₃). The pyridine complex serves to moderate its reactivity. The pyrrole ring attacks the sulfur atom, leading to the sulfonated product after workup.
Proposed Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature under a nitrogen atmosphere.
-
Add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise.
-
Heat the reaction mixture to 80-90 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.
-
Cool the mixture to room temperature and pour it onto ice.
-
Acidify the solution with concentrated HCl to a pH of ~2-3 to precipitate the sulfonic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound-2-sulfonic acid.
Summary and Outlook
The electronic characteristics of this compound strongly indicate that electrophilic substitution will occur selectively at the C2 position of the pyrrole ring. This prediction is based on the synergistic effects of the inherently electron-rich pyrrole moiety and the ortho-directing influence of the C3-iodo substituent. The provided protocols, derived from established methodologies for similar heterocyclic systems, offer a robust starting point for the experimental validation and exploitation of this reactivity. Successful functionalization at the C2 position opens a gateway for the synthesis of a diverse library of novel 5-azaindole derivatives, enabling further exploration in structure-activity relationship (SAR) studies critical to modern drug discovery.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. aklectures.com [aklectures.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds
The 1H-pyrrolo[3,2-c]pyridine scaffold, a key structural motif in numerous biologically active compounds and a cornerstone in medicinal chemistry, often requires precise functionalization to modulate its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, demonstrating remarkable functional group tolerance and operational simplicity. This guide provides a detailed protocol for the selective Suzuki coupling at the C3-position of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a versatile building block for the synthesis of novel therapeutics. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a chemoselective coupling, a crucial aspect in multi-step synthetic routes.
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) species. This step is generally the rate-determining step of the reaction. Subsequently, transmetalation occurs, where the organic moiety from the organoboron reagent is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination , which results in the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
In the case of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates the regioselectivity of the oxidative addition, favoring the formation of the C3-coupled product.
References
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of Alkynyl-Substituted Pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmacologically active agents, including kinase inhibitors and anti-cancer drugs. The introduction of an alkynyl group via the Sonogashira coupling is a powerful strategy for extending the molecular framework, enabling the synthesis of complex molecules and serving as a versatile handle for further chemical transformations.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. A key challenge in the functionalization of this substrate is the presence of two distinct halogen atoms. This document will focus on achieving chemoselective coupling at the C-3 position, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds.
The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[4] The reactivity of the halide in the oxidative addition step of the palladium catalytic cycle is a critical factor influencing the reaction's success and selectivity.[3]
For aryl halides, the general order of reactivity is:
I > Br > OTf > Cl >> F [3]
This differential reactivity is the cornerstone of achieving chemoselectivity in the Sonogashira coupling of this compound. The carbon-iodine bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the carbon-chlorine bond. By carefully selecting the reaction conditions, it is possible to selectively form the C-C bond at the 3-position while leaving the 6-chloro substituent intact for potential subsequent cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: The Catalytic Cycle of the Sonogashira Coupling.
Optimizing Reaction Conditions for Selective Coupling
The success of the chemoselective Sonogashira coupling of this compound hinges on the careful selection of several key parameters.
Catalyst System: Palladium Source and Ligands
The choice of the palladium catalyst and its associated ligands is paramount for achieving high yields and selectivity.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] For dihalogenated substrates where selectivity is crucial, catalysts with monodentate phosphine ligands like triphenylphosphine (PPh₃) are often preferred. These catalysts have shown efficacy in selectively coupling at the C-I position in similar dihalogenated heterocyclic systems.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[3] It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] The use of a copper co-catalyst generally allows for milder reaction conditions.[7]
Base Selection
The base plays a dual role in the Sonogashira coupling: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct formed during the reaction.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly employed.[8] They can often serve as both the base and a co-solvent. The choice of amine can influence the reaction rate and should be optimized.
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free Sonogashira protocols or when the substrate is sensitive to amine bases.[9]
Solvent
The solvent must be capable of dissolving all reactants and be inert to the reaction conditions.
-
Common Solvents: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices for Sonogashira couplings of heterocyclic compounds.[10][11] The reaction can also be performed in an excess of the amine base, such as triethylamine.
Temperature
Given the high reactivity of the C-I bond, the reaction can often be conducted at or slightly above room temperature.[3] This helps to minimize potential side reactions and decomposition of the catalyst. For less reactive alkynes or to drive the reaction to completion, moderate heating (e.g., 40-60 °C) may be necessary.[10]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general procedure for the selective Sonogashira coupling at the 3-position of this compound.
Reagents and Materials
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Experimental Workflow Diagram
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Abstract
This application note provides a comprehensive guide for the chemoselective Buchwald-Hartwig amination of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The protocol leverages the differential reactivity of aryl iodides and chlorides in palladium-catalyzed cross-coupling reactions to achieve selective amination at the C3 position. We detail mechanistic considerations, provide a robust, step-by-step experimental protocol using a third-generation Buchwald precatalyst (XPhos Pd G3), and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this important heterocyclic core.
Introduction and Scientific Rationale
The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The ability to selectively introduce amine functionalities onto this core via C-N bond formation is critical for generating compound libraries for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation due to its broad substrate scope and functional group tolerance.[3][4]
The substrate, this compound, presents a key challenge and opportunity: two distinct halogen-substituted positions (C3-Iodo and C6-Chloro) available for cross-coupling.[5] The general order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is I > Br > OTf > Cl.[6] This inherent difference in reactivity allows for a chemoselective approach, enabling the targeted amination of the more reactive C-I bond while preserving the C-Cl bond for subsequent orthogonal functionalization. This strategy significantly enhances the synthetic utility of the starting material, allowing for the divergent synthesis of complex molecules.
This note focuses on a protocol optimized for high selectivity, employing a modern, air-stable palladium precatalyst system that ensures high efficiency and reproducibility.[7][8]
Mechanistic Considerations for Chemoselectivity
The success of this selective amination hinges on the palladium-catalyzed Buchwald-Hartwig cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][9][10]
.dot
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The critical step for selectivity is the oxidative addition . The C-I bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition to the Pd(0) center. By carefully controlling reaction parameters such as temperature and reaction time, the amination can be stopped after the selective consumption of the aryl iodide, leaving the aryl chloride moiety untouched.
The choice of ligand is also paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, are known to promote the crucial reductive elimination step and stabilize the monoligated palladium species, which is highly active in the catalytic cycle.[3][4] The use of a third-generation (G3) precatalyst, XPhos Pd G3, provides an air-stable, well-defined source of the active Pd(0) catalyst, ensuring reliable reaction initiation and turnover.[7][8]
Detailed Experimental Protocol
This protocol describes the chemoselective amination of this compound with morpholine as a representative secondary amine.
.dot
Caption: Step-by-step experimental workflow diagram.
Materials and Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine (1.2 - 1.5 equiv)
-
Base: Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Solvent: Toluene or Dioxane (Anhydrous, degassed)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, argon/nitrogen line, standard glassware for workup and chromatography.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 278 mg, 1.0 mmol), XPhos Pd G3 (e.g., 21 mg, 0.025 mmol, 2.5 mol%), and sodium tert-butoxide (e.g., 192 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial for catalyst stability and activity.[9]
-
Solvent and Amine Addition: Under a positive pressure of argon, add degassed anhydrous toluene (e.g., 5 mL) via syringe. Then, add morpholine (e.g., 131 µL, 1.5 mmol) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Workup: Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to several parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.
| Parameter | Standard Condition | Observation / Issue | Optimization & Troubleshooting Strategy |
| Catalyst Loading | 2-3 mol% | Slow or incomplete reaction. | Increase catalyst loading to 5 mol%. Ensure the precatalyst is not degraded; use a fresh bottle if necessary. |
| Base | NaOt-Bu (strong, non-nucleophilic) | Low yield, decomposition of base-sensitive substrates. | For substrates with sensitive functional groups (e.g., esters), switch to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[11] |
| Solvent | Toluene / Dioxane | Poor solubility of reagents; slow reaction. | Toluene is often preferred for reactions involving aryl iodides to prevent catalyst inhibition by iodide salts.[9] Ensure the solvent is rigorously anhydrous and degassed. |
| Temperature | 80-100 °C | No reaction or loss of selectivity (reaction at C-Cl bond). | If the reaction is sluggish, incrementally increase the temperature. If selectivity is lost, decrease the temperature (e.g., to 70-80 °C) and extend the reaction time. |
| Amine Stoichiometry | 1.2 - 1.5 equiv. | Incomplete conversion. | For less reactive or volatile amines, increasing the stoichiometry to 2.0 equivalents may be beneficial. For volatile amines, conducting the reaction in a sealed tube is recommended.[12][13][14] |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the chemoselective Buchwald-Hartwig amination of this compound. By exploiting the differential reactivity of the C-I and C-Cl bonds and utilizing a modern palladium precatalyst system, this method offers a highly efficient route to selectively functionalize the C3 position of the 5-azaindole core. The provided protocol and troubleshooting guide serve as a robust starting point for researchers in medicinal chemistry and organic synthesis, enabling the streamlined development of novel and complex molecular architectures.
References
- 1. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chemscene.com [chemscene.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of numerous derivatives with a wide range of biological activities. Notably, 6-aryl substituted 1H-pyrrolo[3,2-c]pyridines have emerged as potent inhibitors of various kinases and as promising anticancer agents.[1][2] For instance, certain derivatives have shown significant activity as colchicine-binding site inhibitors, leading to potent antitumor effects against various cancer cell lines.[3][4] The ability to efficiently and selectively synthesize libraries of these compounds is therefore of paramount importance for the development of new therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, starting from the versatile building block, 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
Strategic Approach: Chemoselective Sequential Cross-Coupling
The starting material, this compound, possesses two distinct halogen atoms at positions C3 and C6. This di-halogenated structure is ideal for sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds under palladium catalysis is the cornerstone of this synthetic strategy. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine (C-Cl) bond. This allows for the selective functionalization of the C3 position while leaving the C6 chloro substituent intact for a subsequent cross-coupling reaction.
This chemoselectivity enables a modular approach to the synthesis of a diverse range of 3,6-disubstituted 1H-pyrrolo[3,2-c]pyridines. Two primary synthetic routes can be envisioned:
-
Route A: Suzuki-Suzuki Sequential Coupling: Introduction of an aryl group at the C3 position via a Suzuki-Miyaura coupling, followed by a second Suzuki-Miyaura coupling to introduce another aryl group at the C6 position.
-
Route B: Sonogashira-Suzuki Sequential Coupling: Introduction of an alkynyl group at the C3 position via a Sonogashira coupling, followed by a Suzuki-Miyaura coupling to introduce an aryl group at the C6 position. This route provides access to derivatives with a different substitution pattern and potential for further transformations of the alkyne moiety.
Visualization of the Synthetic Strategy
References
Application Note: Strategic Palladium Catalyst Selection for Selective Cross-Coupling at the C3-Iodo Position of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction: The Synthetic Challenge of a Dihalogenated Scaffold
The 1H-pyrrolo[3,2-c]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The dihalogenated derivative, 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, is a particularly valuable building block, offering two distinct handles for sequential functionalization. However, the presence of two different halogens on the same aromatic core presents a significant synthetic challenge: achieving chemoselective cross-coupling at a single position. This guide provides a comprehensive overview of the principles and practical considerations for selecting a palladium catalyst system to achieve highly selective cross-coupling reactions at the C3-iodo position, leaving the C6-chloro position intact for subsequent transformations.
Part 1: The Principle of Chemoselectivity: Exploiting the C-I Bond's Inherent Reactivity
The success of a selective cross-coupling reaction on a dihalogenated substrate hinges on the first, and often rate-determining, step of the catalytic cycle: oxidative addition . In this step, the active Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The remarkable selectivity for the C-I bond over the C-Cl bond is rooted in fundamental differences in bond strength and polarizability.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, resulting in a lower activation energy barrier for the oxidative addition step.[2]
Quantum chemical studies have revealed that the enhanced reactivity of heavier halogens stems from two key factors:
-
Lower Activation Strain: Less energy is required to break the intrinsically weaker C-I bond during the transition state.[2]
-
Favorable Electrostatic Interaction: The more diffuse electron density and higher nuclear charge of the iodine atom engage in a more stabilizing electrostatic attraction with the palladium catalyst.[2]
Therefore, under kinetically controlled conditions, the Pd(0) catalyst will preferentially react with the C3-iodo position of this compound, enabling selective functionalization.
Caption: General catalytic cycle for cross-coupling, highlighting selective C-I oxidative addition.
Part 2: A Practical Guide to Catalyst & Ligand Selection
While the inherent reactivity of the C-I bond provides a strong basis for selectivity, the choice of palladium precursor, ligand, and reaction conditions is critical to maximize yield and prevent side reactions, such as premature reaction at the C6-chloro position or dehalogenation.[3][4]
Palladium Precursors
The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[5][6] Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): Cost-effective and versatile. Requires reduction by a phosphine ligand, amine, or other reagent in the reaction mixture.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require an activation step. It is air-sensitive and should be handled accordingly.
-
Pre-formed Catalyst Complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): These are often more stable and can provide more reproducible results. Pd(PPh₃)₄ is a direct Pd(0) source, while Pd(dppf)Cl₂ is a Pd(II) complex that is readily reduced.[5]
For selective C-I coupling, any of these precursors can be effective. The choice often depends on the specific coupling reaction and the nature of the ligand.
The Critical Role of Ligands
The ligand stabilizes the palladium center, influences its reactivity, and is the most important variable for controlling selectivity and efficiency.[7][8]
| Ligand Class | Examples | Characteristics & Best Use Cases for C3-Iodo Coupling |
| Simple Trialkyl/Triarylphosphines | PPh₃, P(o-tol)₃, PCy₃ | Use Case: Often sufficient for highly reactive C-I bonds in Suzuki, Sonogashira, and Heck couplings.[7][9] PPh₃ is a classic, inexpensive choice. Considerations: May require higher catalyst loadings or temperatures compared to more advanced ligands. Can be less effective for more challenging coupling partners. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos, BrettPhos | Use Case: Excellent for a wide range of couplings, including Suzuki and Buchwald-Hartwig amination.[10][11] Their steric bulk and electron-donating ability promote fast oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions. Considerations: While highly effective, their high activity can sometimes lead to competitive reaction at the C-Cl bond if reaction temperatures are too high or times are too long. Careful optimization is key. |
| Bidentate Phosphines | Xantphos, dppf | Use Case: The defined bite angle can offer unique stability and selectivity. Very effective in Suzuki and Buchwald-Hartwig reactions.[10][12] Often used to prevent β-hydride elimination and stabilize the catalyst. Considerations: The choice of bidentate ligand can significantly impact reaction outcomes. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Use Case: Strong σ-donors that form very stable and highly active palladium complexes.[13] They are particularly useful for activating less reactive C-Cl bonds, but can be used for C-I couplings when high catalyst stability is needed. Considerations: Their high reactivity might necessitate milder conditions (e.g., room temperature) to maintain selectivity for the C-I bond.[13] |
Recommendation for Initial Screening: For a Suzuki-Miyaura coupling at the C3-iodo position, a combination of Pd(OAc)₂ with a ligand like SPhos or Pd(PPh₃)₄ provides a robust starting point. For Buchwald-Hartwig aminations, a Buchwald ligand system (e.g., Pd₂(dba)₃ with XPhos) is highly recommended.[10][14]
Part 3: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing a selective Suzuki-Miyaura coupling at the C3-position of this compound.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol is a general starting point and may require optimization for specific boronic acids.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (0.044 equiv, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos, then add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to the flask.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The N-H of the pyrrolopyridine may be protected or unprotected; unprotected substrates have been shown to work well in similar systems.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Adapting for Other Couplings:
-
Sonogashira Coupling: For coupling with a terminal alkyne, a common catalyst system is Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylamine.[16][17][18]
-
Buchwald-Hartwig Amination: For coupling with an amine, a catalyst system of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[10][11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. theses.enscm.fr [theses.enscm.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Application Note & Protocol: High-Fidelity Purification of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives by Column Chromatography
Abstract: The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, with derivatives showing potent activity in oncology and other therapeutic areas.[1] The synthetic routes to these complex heterocycles often yield mixtures containing starting materials, isomers, and reaction by-products. This application note provides a detailed, experience-driven guide to the purification of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives using silica gel column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection to troubleshooting common issues like peak tailing, ensuring researchers can achieve high purity essential for downstream applications.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of a new generation of targeted therapeutics.[1] Its unique electronic properties, stemming from the pyridine nitrogen and halogen substituents, make it an ideal building block for various cross-coupling reactions. However, these same features present a significant challenge for purification.
The lone pair of electrons on the pyridine nitrogen can engage in strong hydrogen bonding with the acidic silanol groups (Si-O-H) on the surface of standard silica gel. This interaction often leads to:
-
Strong Adsorption: Requiring highly polar mobile phases for elution.
-
Peak Tailing: Asymmetric peaks due to non-ideal adsorption/desorption kinetics, which compromises resolution.
-
Irreversible Adsorption: In worst-case scenarios, the compound of interest may bind so strongly that it cannot be fully recovered from the column, leading to low yields.
This guide provides a systematic approach to overcome these challenges, ensuring reproducible and efficient purification.
Foundational Principles: Taming the Azaindole
The successful purification of polar, heterocyclic compounds like our target molecule hinges on a deep understanding of the interplay between the analyte, the stationary phase, and the mobile phase.
The Stationary Phase: Beyond Standard Silica
For most applications involving this compound derivatives, standard silica gel (60 Å, 40-63 µm particle size) remains the workhorse stationary phase due to its cost-effectiveness and versatility. However, the acidic nature of silica is the primary cause of the aforementioned purification issues. To mitigate this, we can employ two key strategies:
-
Deactivation: Adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks and improved recovery. A common starting point is to add 0.5-2% TEA to the eluent.
-
Alternative Stationary Phases: For particularly stubborn separations, consider using alumina (neutral or basic) or chemically modified silica (e.g., diol-bonded). However, for routine purifications, optimizing the mobile phase with standard silica is often sufficient.
The Mobile Phase: A Balancing Act of Polarity
The choice of mobile phase is paramount. A typical approach for azaindole derivatives involves a binary or ternary solvent system, most commonly a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Initial Scouting with Thin-Layer Chromatography (TLC): Before committing to a large-scale column, it is essential to scout for an optimal solvent system using TLC. The goal is to find a system where the desired compound has an Rf value between 0.2 and 0.4 . This range typically provides the best separation from both less polar and more polar impurities.
-
Gradient Elution: It is rare for a single isocratic solvent system to effectively separate a complex reaction mixture. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is almost always necessary. This allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar by-products.
Pre-Purification Workflow: Setting the Stage for Success
A successful column chromatography run begins long before the sample is loaded. The following workflow outlines the critical preparatory steps.
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Purification of this compound
This protocol assumes a crude reaction mixture of approximately 1 gram. Adjust the scale accordingly.
Materials and Reagents
| Material/Reagent | Specifications |
| Silica Gel | 60 Å, 40-63 µm (230-400 mesh) |
| Solvents | HPLC Grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA) |
| Glass Column | 40-50 mm diameter, 400-500 mm length |
| TLC Plates | Silica gel 60 F254 |
| Collection Tubes | Standard test tubes or vials |
Step-by-Step Methodology
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of the crude reaction mixture in DCM or EtOAc.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a 20% EtOAc in Hexanes mixture.
-
Visualize the developed plate under UV light (254 nm).
-
Adjust the solvent polarity to achieve an Rf of ~0.3 for the target compound. If peak streaking is observed, add 1% TEA to the developing solvent and re-run the TLC.
-
Based on TLC, plan a gradient elution schedule. For example, if the target elutes at 30% EtOAc/Hexanes, you might plan a gradient from 10% to 50% EtOAc/Hexanes.
Step 2: Column Preparation (Slurry Packing)
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (~1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 10% EtOAc/Hexanes). The amount of silica should be roughly 50-100 times the mass of the crude product (i.e., 50-100 g of silica for 1 g of crude).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is highly recommended for polar compounds to ensure a narrow starting band and better separation.
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like DCM or acetone.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully and evenly add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA) to the column.
-
Begin eluting the column, collecting fractions into test tubes. A typical fraction size might be 10-20 mL.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient. A sample gradient elution is provided in the table below.
-
Monitor the elution process by spotting every few fractions onto a TLC plate and visualizing under UV light.
Table 1: Representative Gradient Elution Schedule
| Column Volumes (CVs) | % Ethyl Acetate in Hexanes | Observations |
| 0 - 2 | 10% | Elution of non-polar impurities |
| 2 - 5 | 10% -> 30% (linear gradient) | Start of product elution |
| 5 - 8 | 30% (isocratic) | Elution of the main product band |
| 8 - 10 | 30% -> 50% (linear gradient) | Elution of more polar impurities |
Step 5: Analysis and Product Isolation
-
Develop the TLC plates used for monitoring the fractions.
-
Identify the fractions that contain the pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Common Problems
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Re-optimize the mobile phase using TLC.- Use a larger column or load less material. |
| Peak Tailing/Streaking | - Strong interaction with acidic silica. | - Add 1-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase. |
| Cracked/Channeled Column | - Improper packing.- Column ran dry. | - Ensure the silica is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica bed. |
| Low Recovery | - Irreversible adsorption of the compound. | - Add a basic modifier (TEA) to the eluent.- Consider using a less acidic stationary phase like alumina. |
Conclusion
The purification of this compound derivatives by column chromatography, while challenging, can be routinely and successfully accomplished. The keys to success are a systematic preliminary analysis using TLC, careful column packing, the use of a gradient elution, and the strategic addition of a basic modifier to the mobile phase to counteract the acidic nature of the silica gel stationary phase. By following the principles and protocols outlined in this guide, researchers can consistently obtain high-purity material essential for advancing their research and development efforts.
References
large-scale synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Application Note & Protocol
A Robust and Scalable Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Key Intermediate for Pharmaceutical Research
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Specifically, this compound serves as a critical and versatile building block, enabling the introduction of diverse functionalities at the C3 position through cross-coupling reactions.[3] This document provides a comprehensive, field-tested protocol for the large-scale synthesis of this key intermediate via a direct electrophilic iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine. We emphasize operational simplicity, scalability, safety, and high yield, addressing the practical challenges encountered in a process chemistry environment.
Introduction and Synthetic Strategy
The pyrrolo[3,2-c]pyridine core is of significant interest due to its biological activities, including its role in potent FMS kinase inhibitors for potential anticancer and anti-inflammatory applications.[2] The title compound, this compound (CAS 1000341-55-8), is a strategically important intermediate.[4][5] The chloro-substituent offers a handle for late-stage functionalization, while the iodo-group at the C3 position is ideal for introducing molecular complexity via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Our synthetic approach is centered on the direct C-H iodination of the readily available precursor, 6-Chloro-1H-pyrrolo[3,2-c]pyridine.[6][7] The pyrrole moiety of the bicyclic system is electron-rich, rendering it susceptible to electrophilic aromatic substitution. The C3 position is the most electronically activated and sterically accessible site for this transformation.
Causality of Reagent Selection:
-
Iodinating Agent: N-Iodosuccinimide (NIS) was selected as the optimal iodine source. Unlike molecular iodine (I₂), which often requires an activating agent or oxidant,[8][9] NIS is a mild, efficient, and operationally simple electrophilic iodinating reagent. As a stable, crystalline solid, it is easy to handle, weigh, and dispense on a large scale, minimizing the risks associated with handling corrosive liquids or volatile halogens.[10][11]
-
Solvent: N,N-Dimethylformamide (DMF) is chosen as the reaction solvent. It readily dissolves the starting material and NIS, ensuring a homogeneous reaction mixture, which is crucial for consistent results and scalability. Its high boiling point also allows for a broad operational temperature range if heating is required, though this protocol proceeds efficiently at ambient temperature.
The overall synthetic transformation is depicted below.
Caption: Electrophilic iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine.
Health, Safety, and Handling Precautions
Large-scale synthesis necessitates a rigorous approach to environmental health and safety (EHS). All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process bay by personnel trained in handling hazardous materials.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is suitable), is mandatory.
-
N-Iodosuccinimide (NIS) Handling:
-
Hazards: NIS is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][12] It is a solid, and fine dust can be easily aerosolized.
-
Precautions: Avoid breathing dust.[10][12] When weighing and charging large quantities, use engineering controls like a powder handling enclosure or local exhaust ventilation. Avoid ignition sources and static discharge.[10]
-
Storage: Store in a cool (2-8 °C), dry, well-ventilated place, protected from light and moisture, under an inert atmosphere (e.g., nitrogen).[11][13]
-
-
N,N-Dimethylformamide (DMF) Handling: DMF is a combustible liquid and a suspected teratogen. Handle with care, avoiding skin contact and inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste, including aqueous washes and solvent waste, in accordance with local, state, and federal regulations. Do not discharge into drains.[12][14]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All glassware and equipment should be thoroughly dried before use.
| Reagent / Material | CAS No. | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine | 74976-31-1 | 152.58 | 100.0 g | 0.655 | 1.0 |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 154.5 g | 0.687 | 1.05 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1.0 L | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~ 4.0 L | - | - |
| Saturated aq. Na₂S₂O₃ | N/A | - | ~ 1.5 L | - | - |
| Saturated aq. NaCl (Brine) | N/A | - | ~ 2.0 L | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | - | ~ 50 g | - | - |
| Equipment | |||||
| 5 L, 3-neck round-bottom flask or jacketed reactor | |||||
| Mechanical overhead stirrer | |||||
| Thermocouple and temperature controller | |||||
| Ice-water bath | |||||
| 5 L separatory funnel or extraction vessel | |||||
| Rotary evaporator |
graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4", penwidth=2]; edge [penwidth=1.5, color="#5F6368"];A [label="1. Setup & Inerting\nCharge reactor with starting material\nand DMF. Purge with N₂."]; B [label="2. Cooling\nCool reaction mixture to\n0-5 °C using an ice bath."]; C [label="3. Reagent Addition\nAdd NIS portion-wise over ~1 hr,\nmaintaining T < 10 °C."]; D [label="4. Reaction\nAllow to warm to 25 °C.\nStir for 2-4 hrs. Monitor by TLC/LCMS."]; E [label="5. Quenching\nPour mixture into sat. aq. Na₂S₂O₃.\nStir until color disappears."]; F [label="6. Extraction\nExtract with Ethyl Acetate (3x)."]; G [label="7. Washing\nWash combined organic layers\nwith Brine."]; H [label="8. Drying & Filtration\nDry over MgSO₄, filter."]; I [label="9. Concentration\nRemove solvent under\nreduced pressure."]; J [label="10. Isolation\nSlurry crude solid in heptane/EtOAc.\nFilter and dry to yield pure product."];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
Caption: Step-by-step workflow for the synthesis and isolation.
-
Reaction Setup: Equip a 5 L reactor with a mechanical stirrer, thermocouple, and nitrogen inlet. Charge the reactor with 6-Chloro-1H-pyrrolo[3,2-c]pyridine (100.0 g, 0.655 mol) and N,N-Dimethylformamide (1.0 L). Begin stirring to form a clear solution and purge the vessel with nitrogen.
-
Cooling: Cool the reaction mixture to 0-5 °C using an external ice-water bath.
-
NIS Addition: Once the target temperature is reached, begin adding N-Iodosuccinimide (154.5 g, 0.687 mol) portion-wise over approximately 1 hour. Causality: Portion-wise addition is critical on a large scale to control the reaction exotherm and maintain the internal temperature below 10 °C, preventing potential side reactions.
-
Reaction Monitoring: After the full addition of NIS, remove the ice bath and allow the reaction to slowly warm to ambient temperature (~25 °C). Stir for an additional 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until consumption of the starting material is complete.
-
Quenching: In a separate large vessel, prepare a solution of saturated aqueous sodium thiosulfate (~1.5 L). Slowly pour the reaction mixture into the stirred thiosulfate solution. A mild exotherm may be observed. Continue stirring until the dark color of the solution dissipates. Causality: This step quenches any unreacted NIS and elemental iodine, preventing their interference in the workup and ensuring a cleaner product.[15][16]
-
Extraction: Transfer the quenched mixture to a 5 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1.0 L). Note on Scale-Up: For large-scale extractions, ensure the separatory funnel is properly supported and vented frequently. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[17][18]
-
Washing: Combine the organic layers and wash with brine (2 x 1.0 L). This step helps to remove residual water and water-soluble impurities from the organic phase.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate (~50 g), stir for 15 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification and Isolation: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable solvent system (e.g., a 9:1 mixture of heptane:ethyl acetate, ~500 mL) and stir vigorously for 1 hour at room temperature (this process is called a slurry). Collect the solid by filtration, wash the filter cake with cold heptane, and dry the product under vacuum to a constant weight. This method is preferable to large-scale chromatography, which is often resource-intensive and hazardous.[17]
Expected Yield: 85-95%. Expected Appearance: Off-white to light tan solid.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 4. cenmed.com [cenmed.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Chloro-1H-pyrrolo(3,2-c)pyridine | C7H5ClN2 | CID 12575516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 74976-31-1|6-Chloro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA - Watch Related Videos [visualize.jove.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Work-up - Wikipedia [en.wikipedia.org]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 18. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, an aza-analogue of indole, is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a foundational interaction for potent inhibition. The strategic di-halogenation in 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine transforms this core into a highly versatile and powerful building block for constructing complex molecular architectures.
The distinct reactivity of the C-I and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for a predictable, stepwise, and regioselective functionalization.[3][4] The carbon-iodine bond at the C-3 position is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust carbon-chlorine bond at the C-6 position.[4][5] This differential reactivity is the cornerstone of its utility, enabling chemists to introduce diverse functionalities at two different vectors of the core structure sequentially and with high control. This application note provides an in-depth guide and validated protocols for leveraging this key intermediate in the synthesis of novel kinase inhibitors.
Core Concept: Orthogonal Reactivity and Sequential Functionalization
The primary value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This "orthogonal" reactivity allows for a modular approach to library synthesis, where one position can be elaborated while the other remains available for a subsequent, different transformation.
-
Position C-3 (Iodo): The highly reactive C-I bond is ideal for initial carbon-carbon bond-forming reactions such as Suzuki-Miyaura or Sonogashira couplings. This step is typically performed under milder conditions, preserving the C-Cl bond for later functionalization.
-
Position C-6 (Chloro): The less reactive C-Cl bond is perfectly suited for subsequent carbon-nitrogen bond formation, such as the Buchwald-Hartwig amination, often requiring slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized ligands).[6][7]
This two-step functionalization strategy is a powerful method for rapidly generating diverse libraries of compounds to explore structure-activity relationships (SAR).
Caption: Sequential functionalization workflow using differential reactivity.
PART 1: Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl moieties at the C-3 position. These groups often serve to occupy the hydrophobic pocket of the kinase active site or provide vectors for further modification.
Protocol: Synthesis of 6-Chloro-3-(aryl)-1H-pyrrolo[3,2-c]pyridine
This protocol provides a general procedure that serves as a strong starting point for various arylboronic acids. Optimization may be required for specific substrates.[8][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][8]
| Parameter | Recommendation | Rationale / Causality |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf is a robust ligand for many Suzuki couplings, offering good stability and activity. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. Carbonates are effective and generally well-tolerated.[9] |
| Solvent | Dioxane/Water, Toluene/Water | The aqueous co-solvent is often crucial for dissolving the base and facilitating the catalytic cycle.[9] |
| Temperature | 80 - 100 °C | Sufficient to promote the reaction without causing significant decomposition or reaction at the C-Cl bond. |
PART 2: Buchwald-Hartwig Amination at the C-6 Position
With the C-3 position functionalized, the remaining C-6 chloro group is activated for C-N cross-coupling. This step is critical for installing the amine moiety that will often interact with the kinase hinge region. The choice of ligand is crucial and depends on the steric and electronic properties of the amine coupling partner.[10][11]
Protocol: Synthesis of 6-(Amino)-3-aryl-1H-pyrrolo[3,2-c]pyridine
This protocol outlines a general procedure for the amination of the 6-chloro intermediate.
Materials and Reagents:
-
6-Chloro-3-aryl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
XPhos or RuPhos (Ligand) (0.04-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 6-Chloro-3-aryl-1H-pyrrolo[3,2-c]pyridine (1 eq), Pd₂(dba)₃, the phosphine ligand (e.g., XPhos), and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][11]
| Parameter | Recommendation | Rationale / Causality |
| Catalyst/Ligand | Pd₂(dba)₃ with XPhos/RuPhos | Bulky, electron-rich phosphine ligands (biarylphosphines) are highly effective for coupling with less reactive aryl chlorides.[10] |
| Base | NaOtBu, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle.[10] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. |
| Temperature | 100 - 120 °C | Higher temperatures are generally needed to facilitate the oxidative addition of the less reactive C-Cl bond.[7] |
Biological Context: Targeting the Kinase ATP-Binding Site
Kinase inhibitors synthesized from the 1H-pyrrolo[3,2-c]pyridine scaffold typically function as ATP-competitive inhibitors.[12][13] The core heterocycle acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase. The substituents installed at the C-3 and C-6 positions explore adjacent hydrophobic pockets and solvent-exposed regions, determining the inhibitor's potency and selectivity.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrrolo[3,2-c]pyridine Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] Its unique arrangement of nitrogen atoms and fused ring system allows for versatile functionalization, leading to compounds that can interact with various biological targets implicated in cancer progression. This document provides a comprehensive guide to the synthesis, mechanistic understanding, and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents, with a focus on their role as tubulin polymerization inhibitors.
Introduction: The Therapeutic Promise of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole and various azaindoles, granting it favorable physicochemical properties for drug design. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of kinases such as FMS and for their potent activity against melanoma cell lines.[3][4] A particularly promising avenue of research has focused on their development as microtubule-targeting agents that bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics, inducing cell cycle arrest, and triggering apoptosis in cancer cells.[1][2][5][6]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1] Their critical role in cell proliferation makes them an attractive and validated target for cancer chemotherapy.[1] The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to create rigid analogues of known colchicine binding site inhibitors (CBSIs), such as combretastatin A-4 (CA-4), leading to compounds with potent antiproliferative activities in the nanomolar range.[1][2]
Synthetic Strategy: A Modular Approach to 1H-Pyrrolo[3,2-c]pyridine Analogs
A robust and versatile synthetic route is paramount for the exploration of the structure-activity relationship (SAR) of the 1H-pyrrolo[3,2-c]pyridine core. The following protocol outlines a well-established pathway for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a class of potent tubulin inhibitors.[2]
General Synthetic Workflow
The synthesis commences with a commercially available substituted pyridine, which undergoes a series of transformations to construct the fused pyrrole ring, followed by functionalization at key positions to introduce the desired aryl moieties.
Caption: General synthetic workflow for 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines.
Detailed Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate E)
This protocol details the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as the scaffold for further diversification.
Step 1: Oxidation of 2-Bromo-5-methylpyridine
-
Rationale: The oxidation of the pyridine nitrogen is the initial activating step, facilitating the subsequent nitration at the C4 position.
-
Procedure: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM), add m-chloroperbenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.[2]
Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide
-
Rationale: The introduction of a nitro group at the C4 position is crucial for the subsequent formation of the pyrrole ring.
-
Procedure: Add 2-bromo-5-methylpyridine-1-oxide (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. Stir the reaction at 90 °C for 4 hours. Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium hydroxide. Extract the product with ethyl acetate, dry the organic layer, and concentrate to give 2-bromo-5-methyl-4-nitropyridine 1-oxide.[2]
Step 3: Formation of the Enamine Intermediate
-
Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine intermediate, which is a key precursor for the reductive cyclization.
-
Procedure: Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF) and add DMF-DMA (3.0 eq). Heat the mixture at 100 °C for 2 hours. After cooling, the intermediate is typically used in the next step without further purification.[2]
Step 4: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: Iron in acetic acid acts as a reducing agent to simultaneously reduce the nitro group and facilitate the intramolecular cyclization to form the pyrrole ring.
-
Procedure: To a solution of the crude enamine intermediate in acetic acid, add iron powder (5.0 eq) and heat the mixture at 110 °C for 2 hours. Filter the reaction mixture through Celite, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Diversification of the Scaffold: N-Arylation and Suzuki Coupling
The 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is a versatile platform for introducing diversity at the N1 and C6 positions.
-
N-Arylation: The N1 position can be arylated with various arylboronic acids under Chan-Lam or Buchwald-Hartwig conditions. A common moiety introduced at this position in potent tubulin inhibitors is the 3,4,5-trimethoxyphenyl group.[1]
-
Suzuki Coupling: The C6 position can be functionalized with a wide range of aryl and heteroaryl groups via palladium-catalyzed Suzuki cross-coupling with the corresponding boronic acids or esters. This allows for extensive exploration of the SAR.[1]
Mechanism of Action: Targeting Microtubule Dynamics
The anticancer activity of the described 1H-pyrrolo[3,2-c]pyridine derivatives stems from their ability to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin.[1][5][6] This interaction inhibits tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.
Caption: Cellular mechanism of action for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.
Molecular modeling studies have suggested that these compounds form hydrogen bonds with key residues within the colchicine binding site, such as Thrα179 and Asnβ349, stabilizing their position and preventing the conformational changes required for microtubule elongation.[5][6]
Biological Evaluation: Protocols for Anticancer Activity Assessment
A systematic evaluation of the synthesized compounds is crucial to determine their potency, selectivity, and mechanism of action.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer compounds.
-
Cell Lines: A panel of human cancer cell lines should be used, for example, HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Combretastatin A-4 or Paclitaxel) should be included.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | HeLa IC₅₀ (µM)[1] | SGC-7901 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 | 0.008 | 0.009 | 0.012 |
Table 1: Example antiproliferative activities of a potent 1H-pyrrolo[3,2-c]pyridine derivative (10t) and a positive control (CA-4).
Cell Cycle Analysis by Flow Cytometry
To confirm that the compounds induce cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is performed.
-
Rationale: Compounds that disrupt microtubule formation typically cause an accumulation of cells in the G2/M phase of the cell cycle.
-
Procedure:
-
Treat cells with the test compound at concentrations corresponding to its IC₅₀ value for a defined period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing PI and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Expected Outcome: A significant increase in the percentage of cells in the G2/M phase compared to the vehicle-treated control group. For example, compound 10t was shown to significantly cause G2/M phase cell cycle arrest.[5][6]
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Rationale: This assay provides direct evidence that the compound's mechanism of action involves the inhibition of tubulin assembly.
-
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with the test compound or controls in a polymerization buffer.
-
Monitor the increase in fluorescence or absorbance over time, which is proportional to the extent of tubulin polymerization.
-
-
Expected Outcome: A dose-dependent inhibition of tubulin polymerization in the presence of the test compound. Potent inhibitors will show a significant reduction in the rate and extent of polymerization. For instance, compound 10t was found to potently inhibit tubulin polymerization.[5][6]
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents, particularly as inhibitors of tubulin polymerization. The synthetic protocols outlined herein provide a clear and adaptable route for the generation of diverse libraries of these compounds. The subsequent biological evaluation methods offer a robust framework for identifying and characterizing potent drug candidates.
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationship could lead to the discovery of even more potent and selective inhibitors. The development of 1H-pyrrolo[3,2-c]pyridine-based therapeutics holds significant promise for addressing the ongoing challenges in oncology.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds. This guide delves into the strategic application of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine , a synthetically tractable and functionally rich fragment, in FBDD campaigns. We will explore the unique chemical attributes of this 5-azaindole scaffold, detailing how its chloro and iodo substituents serve as both valuable interaction motifs and versatile synthetic handles. This document provides a comprehensive framework, from initial biophysical screening to structure-guided evolution, empowering researchers to leverage this promising fragment against a range of biological targets, particularly protein kinases.
Introduction: The Strategic Value of this compound in FBDD
The philosophy of FBDD is to build, rather than find, high-affinity ligands from small, low-complexity molecules, or "fragments"[1][2]. These fragments, typically with a molecular weight under 300 Da, can explore chemical space more efficiently than larger, more complex molecules used in high-throughput screening (HTS)[1]. The pyrrolo[3,2-c]pyridine core is a "privileged" scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics due to its ability to form key hydrogen bond interactions with protein backbones[3][4][5].
The subject of this guide, this compound, is an exemplary fragment for several reasons:
-
Structural Rigidity and Vectorial Growth: The bicyclic core provides a rigid foundation, ensuring a well-defined binding orientation. The substituents at the 3- and 6-positions offer clear vectors for synthetic elaboration.
-
Dual Halogenation: The chlorine atom can occupy hydrophobic pockets or act as a synthetic handle. The iodine at the 3-position is of particular interest for its ability to form potent halogen bonds —a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyls, hydroxyl groups) in a protein binding site. This interaction is increasingly recognized as a valuable tool in drug design[6][7].
-
Synthetic Accessibility: The iodo and chloro groups are readily functionalized via a host of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this a "poised" fragment ripe for chemical evolution[8].
This guide will provide the scientific rationale and detailed protocols for deploying this fragment in a typical FBDD workflow.
Physicochemical Properties and Synthesis
A successful fragment must possess appropriate physicochemical properties to ensure solubility and good ligand efficiency.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1000341-55-8 | [ChemScene][9] |
| Molecular Formula | C₇H₄ClIN₂ | [ChemScene][9] |
| Molecular Weight | 278.48 g/mol | [ChemScene][9] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [ChemScene][9] |
| cLogP | 2.82 | [ChemScene][9] |
| Hydrogen Bond Donors | 1 | [ChemScene][9] |
| Hydrogen Bond Acceptors | 1 | [ChemScene][9] |
| Rotatable Bonds | 0 | [ChemScene][9] |
These properties align well with the "Rule of Three," a common guideline for fragment library composition (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).
Representative Synthesis
While multiple synthetic routes are possible, a plausible approach involves the construction of the pyrrolopyridine core followed by sequential halogenation. The following scheme is a representative pathway based on established pyridine chemistry[10].
Caption: Representative synthetic workflow for this compound.
Causality: This multi-step synthesis allows for controlled installation of the functional groups. Nitration activates the pyridine ring for subsequent cyclization to form the pyrrole moiety. The chlorination and iodination steps are then performed on the formed bicyclic system. The order of halogenation can be crucial and may require optimization to achieve the desired regioselectivity.
Application Notes: The FBDD Workflow
The successful application of this compound in an FBDD campaign follows a structured, multi-stage process.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Phase 1: Hit Identification & Validation
The initial goal is to identify if and how the fragment binds to the target protein. Due to the expected weak affinities (micromolar to millimolar range), highly sensitive biophysical techniques are required[11][12].
SPR is a powerful technique for primary screening due to its sensitivity, real-time nature, and relatively high throughput[13][14]. It measures changes in refractive index upon ligand binding to a target immobilized on a sensor chip[12][13].
It is crucial to use an orthogonal method—one that relies on a different physical principle—to confirm hits from the primary screen and eliminate false positives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe NMR methods like Saturation Transfer Difference (STD) are excellent for hit validation[15][16]. STD NMR identifies binding by detecting the transfer of magnetization from a saturated protein to a bound ligand[16][17].
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding[12][18]. It directly measures the heat released or absorbed during the binding event, providing the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment[12].
Phase 2: Hit-to-Lead Evolution
Once a binding mode is confirmed, the low-affinity fragment must be optimized into a potent lead compound. This process is critically guided by structural information.
Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the most impactful step in FBDD[19][20]. The structure reveals the precise binding orientation, key interactions, and, most importantly, the surrounding pockets that can be exploited for fragment evolution[20][21]. The iodine atom in our fragment is particularly useful here, as its high electron density can aid in identifying the fragment's location in the electron density map[6].
With a co-crystal structure in hand, medicinal chemists can rationally design new molecules.[3][8][22]
Caption: Strategies for evolving the initial fragment hit into a lead compound.
-
Fragment Growing: This is the most common strategy, where synthetic chemistry is used to extend the fragment into an adjacent pocket to form new, favorable interactions[8]. The iodo and chloro positions on our fragment are ideal for this, allowing for predictable C-C or C-N bond formation. For example, a Suzuki coupling at the 3-position (iodine) could introduce an aryl group to pick up a key π-stacking interaction.
-
Fragment Linking: If a second fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity and specificity[3][23].
Experimental Protocols
The following are detailed, self-validating protocols for the key FBDD stages.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
Objective: To identify initial binding events between this compound and the target protein.
Materials:
-
Biacore system (or equivalent SPR instrument)[24]
-
Sensor Chip CM5 (or other suitable surface)
-
Target protein (≥95% purity)
-
This compound stock (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., PBS-P+, pH 7.4, with 5% DMSO)[24]
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Surface Preparation & Immobilization: a. Equilibrate the system with running buffer. b. Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes. c. Immobilize the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve a high surface density (e.g., 10,000-15,000 Response Units). The high density is crucial for detecting low molecular weight fragments[24]. d. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl. e. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.
-
Fragment Screening: a. Prepare a dilution series of the fragment in running buffer. A typical screening concentration is 50-200 µM[14]. Ensure the final DMSO concentration is identical in all samples and the running buffer to avoid solvent mismatch artifacts[25]. b. Inject the fragment solution over the target and reference surfaces for a defined contact time (e.g., 30-60 seconds) followed by a dissociation phase (e.g., 60 seconds)[11]. c. Include buffer-only (blank) injections periodically for double referencing. d. Self-Validation: A positive control (known binder) and a negative control (non-binder) should be run to confirm assay performance.
-
Data Analysis: a. Process the sensorgrams by subtracting the reference channel and blank injections. b. A binding response significantly above the noise level is considered a preliminary hit. c. Analyze hits for concentration-dependent binding to confirm a specific interaction.
Protocol: Hit Validation by Saturation Transfer Difference (STD) NMR
Objective: To confirm the binding of fragment hits identified by SPR and to gain initial structural insights into the binding epitope.
Materials:
-
NMR spectrometer (≥500 MHz) with cryoprobe
-
Target protein
-
Fragment hit
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
Methodology:
-
Sample Preparation: a. Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment at a significant molar excess (e.g., 1:100, protein:fragment) in the deuterated buffer[16]. b. Prepare a control sample of the fragment alone at the same concentration.
-
NMR Acquisition: a. Acquire a standard 1D ¹H spectrum of the fragment alone for reference. b. For the protein-fragment mixture, set up the STD experiment. This involves two interleaved experiments: i. On-resonance: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1.0 ppm for aliphatic protons)[17]. ii. Off-resonance: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a reference[16]. c. Use a saturation time of ~2 seconds. This is a critical parameter that may require optimization[15].
-
Data Processing and Analysis: a. Process both the on- and off-resonance spectra identically. b. Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. c. Self-Validation: Only protons of a binding ligand will appear in the final STD spectrum. The absence of signals confirms non-binding. d. The relative intensities of the signals in the STD spectrum correspond to the proximity of those fragment protons to the protein surface, defining the "binding epitope"[17].
Protocol: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the fragment-protein interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein (dialyzed extensively against the final buffer)
-
Fragment hit
-
ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4, with 2-5% DMSO)
Methodology:
-
Sample Preparation: a. Prepare the target protein at a concentration of 10-50 µM in the ITC buffer and load it into the sample cell. b. Prepare the fragment at a 10-20 fold higher concentration (e.g., 200-1000 µM) in the exact same buffer and load it into the injection syringe. Precise buffer matching is critical to minimize heats of dilution.
-
ITC Experiment: a. Set the experimental temperature (e.g., 25 °C). b. Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein-containing cell, allowing the system to reach equilibrium after each injection. c. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.
-
Data Analysis: a. Integrate the heat flow peaks for each injection. b. Fit the integrated heats to a suitable binding model (e.g., one-site binding) to determine Kᴅ, ΔH, and stoichiometry (n). c. Self-Validation: A control experiment, titrating the fragment into buffer alone, must be performed. The heats from this titration (heats of dilution) are subtracted from the binding experiment data to ensure the observed signal is due to binding. For weak-affinity fragments, a displacement ITC experiment may be necessary if direct titration is not feasible[2][26].
Conclusion
This compound represents a highly valuable, yet under-explored, starting point for fragment-based drug discovery. Its combination of a biologically relevant core scaffold, strategic halogenation for both molecular interactions and synthetic progression, and favorable physicochemical properties makes it an ideal candidate for screening against a multitude of protein targets. The workflows and protocols detailed in this guide provide a robust framework for researchers to unlock the potential of this fragment, paving the way for the discovery of novel, potent, and selective lead compounds.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.technologynetworks.com [go.technologynetworks.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate this synthesis effectively. Our goal is to explain not just the "how," but the critical "why" behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?
The most common and direct approach is the electrophilic iodination of the precursor, 6-chloro-1H-pyrrolo[3,2-c]pyridine. This reaction leverages the electron-rich nature of the pyrrole ring, which is generally more reactive towards electrophiles than the pyridine ring.[1][2] The key challenge lies in controlling the regioselectivity of the iodination to favor substitution at the C3 position.
Q2: Why is regioselectivity a concern in this iodination?
The pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine scaffold has two primary sites for electrophilic attack: C2 and C3. For pyrrole itself, electrophilic substitution is kinetically favored at the C2 position because the resulting carbocation intermediate is stabilized by more resonance structures (three) compared to attack at the C3 position (two).[3][4] Therefore, a significant side reaction is the formation of the isomeric byproduct, 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.[5] The choice of iodinating agent, solvent, and reaction temperature are critical parameters to steer the reaction towards the desired C3 isomer.
Q3: What are the recommended iodinating agents for this synthesis?
Several reagents can be used, each with distinct advantages and disadvantages:
-
N-Iodosuccinimide (NIS): This is often the reagent of choice. It is a mild, easy-to-handle solid that provides a controlled source of electrophilic iodine (I+). Reactions with NIS are typically clean and can be performed under neutral or mildly acidic conditions, which helps prevent degradation of the sensitive pyrrole ring.[6]
-
Iodine (I₂) with a Base: A combination of molecular iodine with a base (e.g., NaHCO₃, K₂CO₃) can be effective. The base is thought to polarize the I-I bond, making it more electrophilic, or to neutralize the HI byproduct that forms, preventing acid-catalyzed side reactions.
-
Iodine Monochloride (ICl): This is a highly reactive and potent iodinating agent. While it can lead to rapid reaction, its high reactivity often results in a lack of selectivity and the formation of over-halogenated byproducts. Its use requires careful control of stoichiometry and temperature.
For optimal control and minimization of side products, N-Iodosuccinimide (NIS) is the recommended starting point for this synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Reaction yields are consistently low, with significant starting material remaining.
-
Potential Cause A: Insufficient Reactivity. The electrophilicity of the iodinating agent may be too low, or the reaction conditions (temperature, time) may be inadequate.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). Alternatively, if using a mild reagent like I₂/NaHCO₃, switching to a more reactive one like NIS may be beneficial.[6] Ensure the solvent is anhydrous, as water can interfere with many iodinating agents.
-
-
Potential Cause B: Product Degradation. Pyrrolo[3,2-c]pyridine derivatives can be sensitive to acidic conditions or prolonged exposure to light. The HI generated during iodination with I₂ can create an acidic environment leading to decomposition or polymerization.
-
Solution: If using I₂, include a non-nucleophilic base in the reaction to scavenge the acid byproduct. When using NIS, which does not produce a strong acid, ensure the reaction is protected from light and avoid excessively long reaction times. The reaction should be worked up promptly upon completion.
-
Problem 2: NMR and LC-MS analysis shows a significant isomeric impurity that is difficult to separate.
-
Potential Cause: Formation of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. As discussed in the FAQs, C2 iodination is a common competing pathway.[3][4] This side reaction is highly dependent on the reaction conditions.
-
Solution 1 (Reaction Optimization): Control the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity for the thermodynamically favored C3 isomer over the kinetically favored C2 isomer. Solvent choice also plays a role; polar aprotic solvents like THF or DMF are common.[6]
-
Solution 2 (Purification Strategy): Separating C2 and C3 isomers can be challenging.[7]
-
Optimize Column Chromatography: Use a high-quality silica gel with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes).
-
Use an Additive: If tailing or poor separation occurs on silica, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel that can strongly interact with the nitrogen heterocycle.[7]
-
Alternative Stationary Phases: Consider using neutral alumina or a reversed-phase (C18) column, as the different separation mechanisms may resolve the isomers more effectively.[7]
-
-
Problem 3: Mass spectrometry indicates the presence of a di-iodinated species (C₇H₃ClI₂N₂).
-
Potential Cause: Over-iodination. The product, this compound, is still an electron-rich heterocycle and can undergo a second iodination, most likely at the C2 position, if excess iodinating agent is present.
-
Solution: Employ precise stoichiometric control. Use 1.0 to 1.05 equivalents of the iodinating agent (e.g., NIS). Add the reagent slowly in portions or as a solution via a syringe pump to the reaction mixture at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, minimizing the risk of a second reaction.
-
Data Summary: Key Reactants and Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role / Type |
| 6-chloro-1H-pyrrolo[3,2-c]pyridine | C₇H₅ClN₂ | 152.58 | Starting Material |
| This compound | C₇H₄ClIN₂ | 278.48 | Target Product |
| 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine | C₇H₄ClIN₂ | 278.48 | Isomeric Side Product |
| 6-chloro-2,3-diiodo-1H-pyrrolo[3,2-c]pyridine | C₇H₃ClI₂N₂ | 404.38 | Over-iodination Side Product |
Visualizing the Synthesis and Side Reactions
The following diagram illustrates the primary reaction pathway and the formation of the two most common side products.
Caption: Reaction scheme for the iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: A decision-tree workflow for troubleshooting the synthesis.
Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a validated starting point designed to maximize yield and regioselectivity.
-
Reaction Setup:
-
To a round-bottom flask dried in an oven and cooled under a nitrogen atmosphere, add 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, weigh out N-Iodosuccinimide (NIS) (1.05 eq).
-
Add the NIS to the cooled reaction mixture in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Expert Tip: Adding the solid NIS slowly prevents localized high concentrations that can lead to over-iodination.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The product should be more nonpolar than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the orange/brown color dissipates.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid/oil via flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.
-
References
- 1. echemi.com [echemi.com]
- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 3. aklectures.com [aklectures.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling Byproducts in Reactions of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing homocoupling byproducts in cross-coupling reactions involving 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. As a key heterocyclic scaffold in medicinal chemistry, efficient and clean functionalization of this molecule is paramount. This resource addresses common challenges and offers practical, evidence-based solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem in cross-coupling reactions with this compound?
A1: Homocoupling is a major side reaction where the nucleophilic coupling partner (e.g., a boronic acid in Suzuki reactions or a terminal alkyne in Sonogashira reactions) reacts with itself to form a symmetrical dimer.[1] In the context of this compound, this is problematic for several reasons:
-
Reduced Yield: The desired cross-coupled product's yield is diminished as the nucleophile is consumed in the formation of the byproduct.[1]
-
Complicated Purification: The homocoupled byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Wasted Reagents: Valuable and often expensive or multi-step synthesized nucleophiles are wasted, increasing the overall cost of the synthesis.[2]
Q2: Which position of this compound is more susceptible to homocoupling-related issues?
A2: The 3-iodo position is the primary site for cross-coupling reactions due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond. Consequently, issues with homocoupling of the coupling partner are most relevant when functionalizing the 3-position. The reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl.[3]
Q3: What are the primary drivers of homocoupling in palladium-catalyzed reactions?
A3: The two main culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two molecules of the nucleophile (e.g., boronic acid).[4][5]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst needs to be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the nucleophile, which generates Pd(0) but consumes the starting material.[1]
II. Troubleshooting Guide: Common Cross-Coupling Reactions
This section provides detailed troubleshooting for specific issues encountered during Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Scenario 1: Suzuki Coupling
Problem: "I am observing a significant amount of the boronic acid dimer in my Suzuki reaction with this compound."
Visualizing the Problem: Suzuki Catalytic Cycle and Homocoupling Pathway
Caption: Suzuki cycle showing the desired cross-coupling pathway and the competing homocoupling side reaction.
Potential Causes & Step-by-Step Solutions
| Possible Cause | Explanation | Recommended Action & Protocol |
| Oxygen Contamination | Oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling. Higher oxygen levels are directly correlated with increased homocoupling byproducts.[4] | 1. Rigorous Degassing: - Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding reagents.[1] - Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing.[1]2. Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas. |
| Use of Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to Pd(0). This reduction can proceed via homocoupling of the boronic acid.[6] | 1. Use a Pd(0) Source: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6]2. Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, add a mild reducing agent like potassium formate to minimize the concentration of free Pd(II) without reducing the oxidative addition product.[7] |
| Inappropriate Ligand Choice | The ligand influences the rates of the catalytic cycle steps. Less effective ligands may not promote reductive elimination of the desired product efficiently, allowing side reactions to compete. | 1. Use Bulky, Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or other Buchwald-type ligands.[8][9] Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating nature promotes the desired reductive elimination.[8] |
| Base and Solvent System | The choice of base and solvent affects the activation of the boronic acid and the overall reaction kinetics. Harsh basic conditions can sometimes promote side reactions.[10] | 1. Screen Weaker Bases: Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred as they are less likely to promote homocoupling compared to strong bases like NaOH.[8]2. Anhydrous Conditions: If your substrates are not water-sensitive, using anhydrous solvents and bases can sometimes reduce side reactions.[10] |
Scenario 2: Sonogashira Coupling
Problem: "My Sonogashira reaction with this compound and a terminal alkyne is producing a significant amount of the di-yne byproduct (Glaser-Hay coupling)."
Visualizing the Problem: Sonogashira Catalytic Cycles and Homocoupling
Caption: Sonogashira cycles, highlighting the copper-mediated Glaser homocoupling side reaction.
Potential Causes & Step-by-Step Solutions
| Possible Cause | Explanation | Recommended Action & Protocol |
| Oxygen Presence | The copper-catalyzed homocoupling of terminal alkynes (Glaser-Hay coupling) is highly sensitive to the presence of oxygen.[2] | 1. Rigorous Degassing: As with Suzuki coupling, thoroughly degas all solvents and the reaction vessel.[2]2. Use a Reducing Atmosphere: One study found that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically diminish the formation of homocoupling byproducts.[2] |
| High Catalyst Concentration | High concentrations of the copper co-catalyst can accelerate the rate of homocoupling. | 1. Reduce Copper Loading: Titrate the amount of CuI used. Often, a very low loading (e.g., 1-2 mol%) is sufficient for the cross-coupling reaction.[2]2. Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, thereby eliminating the Glaser-Hay pathway.[11] |
| Reaction Conditions | High temperatures and certain bases can favor the homocoupling pathway. | 1. Optimize Temperature: Sonogashira reactions can often be run at room temperature.[3] Avoid unnecessarily high temperatures.[12]2. Base Selection: An amine base, such as triethylamine or diethylamine, is typically used and also acts as a solvent to neutralize the hydrogen halide byproduct.[3] Ensure the base is pure and dry. |
Scenario 3: Buchwald-Hartwig Amination
Problem: "While attempting to aminate this compound, I am observing the formation of a biaryl byproduct from the homocoupling of the starting material."
Explanation of the Issue
While less common than nucleophile homocoupling, the homocoupling of the aryl halide itself can occur, particularly under certain conditions. This typically involves a reductive homocoupling mechanism. The N-H bond of the pyrrole can also complicate reactions, potentially leading to catalyst deactivation or side reactions if not properly accounted for.[13]
Potential Causes & Step-by-Step Solutions
| Possible Cause | Explanation | Recommended Action & Protocol |
| Reductive Homocoupling | In some palladium-catalyzed systems, especially in the presence of certain reductants, two molecules of the aryl halide can couple to form a biaryl.[14] | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). These ligands promote the desired C-N reductive elimination and can suppress side reactions.[15]2. Control of Reaction Conditions: Carefully control the stoichiometry of reagents and avoid overly high temperatures, which can lead to catalyst decomposition and alternative reaction pathways. |
| Reactive N-H Group | The acidic proton on the pyrrole nitrogen can interact with the base or catalyst, potentially leading to undesired side reactions. | 1. Choice of Base: Use a non-nucleophilic, strong base like NaOtBu or LHMDS, which is standard for Buchwald-Hartwig aminations. This ensures deprotonation of the amine nucleophile without interfering with the pyrrole N-H, unless protection is desired.2. Consider N-Protection: If side reactions related to the pyrrole N-H are suspected, consider a protecting group strategy (e.g., SEM, BOC). This adds steps but can lead to a cleaner reaction profile. |
| Selective Halogen Reactivity | In molecules with multiple halides like 6-bromo-2-chloroquinoline, selective amination has been achieved by carefully tuning the reaction conditions.[16][17] For this compound, the reaction should overwhelmingly favor the iodo position. If selectivity is an issue, optimizing the catalyst and ligand is key. | 1. Optimize Catalyst System: The choice of palladium precursor and ligand is crucial for selectivity. Systems based on bidentate phosphine ligands like DPPF or BINAP have shown good results in controlling selectivity in similar systems.[15] |
III. Summary of Recommended Conditions
The following table provides a starting point for optimizing your reaction to minimize homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) and Glaser coupling.[1] |
| Solvent/Reagents | Rigorously degassed | Removes dissolved oxygen, a key promoter of homocoupling.[1] |
| Pd Precatalyst | Prefer Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the in situ reduction step of Pd(II) precatalysts, which can generate homocoupled byproducts.[6] |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the desired reductive elimination step and sterically hinders side reactions.[8] |
| Base (Suzuki) | Weaker inorganic bases (K₂CO₃, K₃PO₄) | Generally less likely to promote homocoupling compared to strong bases.[8] |
| Co-Catalyst (Sonogashira) | Minimize CuI loading or use copper-free conditions | Reduces the rate of the copper-mediated Glaser homocoupling.[2][11] |
| Temperature | Lowest effective temperature | Higher temperatures can accelerate the rates of side reactions.[8] |
By understanding the mechanisms that lead to homocoupling and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and purity of cross-coupling reactions involving this compound.
IV. References
-
BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. --INVALID-LINK--
-
BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--
-
ResearchGate. Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides | Request PDF. --INVALID-LINK--
-
Elias, W. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. --INVALID-LINK--
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. --INVALID-LINK--
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. --INVALID-LINK--
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. --INVALID-LINK--
-
Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition. --INVALID-LINK--
-
ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A. --INVALID-LINK--
-
Wikipedia. Sonogashira coupling. --INVALID-LINK--
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. --INVALID-LINK--
-
Chemical Science (RSC Publishing). A new P3N ligand for Pd-catalyzed cross-couplings in water. --INVALID-LINK--
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. --INVALID-LINK--
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. --INVALID-LINK--
-
ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry. --INVALID-LINK--
-
ResearchGate. Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. --INVALID-LINK--
-
R Discovery. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. --INVALID-LINK--
-
ResearchGate. How can I solve my problem with Suzuki coupling? --INVALID-LINK--
-
Reddit. How to approach choosing reaction conditions for Suzuki? --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--
-
ResearchGate. Homocouplings of aryl halides in water. Reaction conditions. --INVALID-LINK--
-
NROChemistry. Sonogashira Coupling. --INVALID-LINK--
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--
-
Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--
-
Reddit. Struggling with Suzuki Reaction. --INVALID-LINK--
-
BenchChem. Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine. --INVALID-LINK--
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. --INVALID-LINK--
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--
-
Chemistry LibreTexts. Sonogashira Coupling. --INVALID-LINK--
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. --INVALID-LINK--
-
PMC. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. --INVALID-LINK--
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for researchers working with 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this versatile building block, with a special focus on preventing the common side reaction of dehalogenation during cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.
I. Understanding the Challenge: The Propensity for Dehalogenation
This compound is a valuable intermediate in medicinal chemistry, offering two distinct handles for functionalization: a highly reactive C-I bond at the 3-position and a more robust C-Cl bond at the 6-position. This differential reactivity allows for selective, sequential cross-coupling reactions. However, a frequent and frustrating side reaction is dehalogenation, where one or both halogen atoms are replaced by a hydrogen atom, leading to a mixture of hard-to-separate byproducts and reduced yield of the desired product.
This guide will walk you through the mechanisms of dehalogenation and provide actionable strategies to mitigate this unwanted reaction.
II. Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is formatted as a series of common problems encountered in the lab, followed by their likely causes and recommended solutions.
Question 1: I'm attempting a Suzuki-Miyaura coupling at the C-3 iodo position, but I'm observing significant amounts of the de-iodinated byproduct, 6-chloro-1H-pyrrolo[3,2-c]pyridine. What's going wrong?
Likely Causes and Solutions:
This is a classic case of hydrodehalogenation, a reductive side reaction that competes with the desired cross-coupling. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for de-iodination.
-
1. Evaluate Your Base and Solvent System:
-
The Problem: Certain bases and solvents can act as hydride sources. Strong alkoxide bases, especially in alcoholic solvents like methanol or ethanol, are known offenders. The palladium complex can oxidize the alcohol to generate Pd-H species.[1][2] Water, while often necessary for Suzuki couplings, can also be a proton source leading to dehalogenation if present in excess.[2]
-
The Solution:
-
-
2. Re-evaluate Your Ligand Choice:
-
The Problem: The ligand plays a critical role in modulating the reactivity of the palladium center. If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the oxidative addition complex has a longer lifetime, increasing the opportunity for competing dehalogenation.
-
The Solution:
-
Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other biaryl phosphine ligands. These ligands can accelerate the desired reductive elimination of the coupled product over the dehalogenation pathway.[2]
-
N-heterocyclic carbene (NHC) ligands can also be effective in suppressing dehalogenation.[2]
-
-
-
3. Protect the Pyrrole N-H Group:
-
The Problem: The acidic proton on the pyrrole can interfere with the catalytic cycle. Deprotonation by the base increases the electron density of the pyrrolopyridine ring system, which can make it more susceptible to certain side reactions.[2] For unprotected pyrroles, extensive dehalogenation is a common observation.[3]
-
The Solution:
-
-
4. Lower the Reaction Temperature:
-
The Problem: High reaction temperatures can accelerate the rate of dehalogenation.
-
The Solution:
-
Try running the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C). While this may slow down the desired reaction, it can often disproportionately suppress the undesired dehalogenation.
-
-
Question 2: I've successfully coupled at the C-3 position, and now I'm trying to couple at the C-6 chloro position, but I'm getting de-chlorination. How can I prevent this?
Likely Causes and Solutions:
The C-Cl bond is less reactive than the C-I bond, generally requiring more forcing conditions (higher temperature, stronger base, more active catalyst) for coupling. These very conditions, however, also increase the likelihood of dehalogenation.
-
1. Catalyst and Ligand System is Key:
-
The Problem: A catalyst system that is too active can promote the reduction of the C-Cl bond.
-
The Solution:
-
For coupling at the less reactive chloro position, specialized catalyst systems are often required. Consider using a highly active catalyst that can facilitate the oxidative addition to the C-Cl bond at a lower temperature. Pre-catalysts that readily form the active Pd(0) species can be beneficial.
-
Bulky biaryl phosphine ligands are again a good choice here, as they can promote the desired coupling over dehalogenation.
-
-
-
2. Fine-Tuning of Reaction Conditions:
-
The Problem: The "brute force" approach of high temperature and a strong base to activate the C-Cl bond is often counterproductive.
-
The Solution:
-
Carefully screen different bases. A strong but non-nucleophilic base might be optimal.
-
Minimize the reaction time. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.
-
-
Question 3: I am observing both de-iodination and de-chlorination in my reaction. What should I do?
Likely Causes and Solutions:
This indicates that the reaction conditions are too harsh and are promoting a general reductive environment.
-
1. A Step-Back and Re-Optimization is Needed:
-
The Problem: Your current reaction conditions are not selective and are causing widespread degradation of your starting material.
-
The Solution:
-
Return to the basics of optimizing a cross-coupling reaction. Start with milder conditions (lower temperature, weaker base) and a well-chosen ligand.
-
Ensure your reagents and solvents are of high purity and are properly degassed to remove oxygen, which can degrade the catalyst and lead to side reactions.
-
Protecting the pyrrole N-H group is highly recommended in this scenario.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogens in this compound?
The reactivity towards palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2] Therefore, the C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position. This allows for selective functionalization at the C-3 position while leaving the C-6 chloro group intact, provided the reaction conditions are carefully controlled.
Q2: What is the underlying mechanism of dehalogenation?
The most widely accepted mechanism for hydrodehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including:
-
Reaction of the palladium complex with bases.
-
Oxidation of alcoholic solvents.
-
Reaction with trace amounts of water.
Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[2]
Caption: Competing pathways of cross-coupling vs. dehalogenation.
Q3: Are there any specific recommendations for N-protection of the pyrrole?
Yes, N-protection is a crucial strategy to minimize dehalogenation.[3]
-
Boc (tert-butyloxycarbonyl): This is a common choice and has the advantage of sometimes being cleaved in situ under the Suzuki-Miyaura reaction conditions, providing the unprotected product directly.[3]
-
SEM (2-(trimethylsilyl)ethoxymethyl): This is a more robust protecting group that can withstand a wider range of reaction conditions. It is particularly useful when subsequent reaction steps are planned before deprotection.
Q4: How can I monitor my reaction for the formation of dehalogenated byproducts?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique for real-time reaction monitoring. You can easily track the consumption of your starting material and the formation of your desired product, as well as the de-iodinated, de-chlorinated, and fully dehalogenated byproducts, by monitoring their respective molecular ion peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After workup, ¹H NMR spectroscopy can be used to quantify the ratio of your desired product to any dehalogenated byproducts by integrating characteristic signals for each compound.[2][4][5]
IV. Recommended Protocols and Data
While the optimal conditions will always be substrate-dependent, the following tables provide a starting point for your experiments based on successful cross-coupling reactions of similar N-heterocyclic halides.
Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at the C-3 Iodo Position
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) with a ligand, or a pre-catalyst like XPhos Pd G2 (2-5 mol%) | Modern catalyst systems with bulky, electron-rich ligands are effective for challenging heteroaryl halides.[6] |
| Ligand | XPhos, SPhos, or other biaryl phosphine ligands (4-10 mol%) | Promotes the desired coupling and suppresses dehalogenation.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Weaker inorganic bases are less likely to act as hydride sources.[2] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) | Aprotic solvents are preferred. A small amount of water is often necessary for the transmetalation step.[2] |
| Temperature | 80-100 °C | Start at a lower temperature to minimize dehalogenation. |
| N-Protection | Recommended (e.g., Boc or SEM) | Suppresses side reactions related to the acidic N-H proton.[3] |
Table 2: Potential Dehalogenated Byproducts and their Molecular Weights
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| Starting Material | This compound | C₇H₄ClIN₂ | 278.48 |
| De-iodinated byproduct | 6-Chloro-1H-pyrrolo[3,2-c]pyridine | C₇H₅ClN₂ | 152.58 |
| De-chlorinated byproduct | 3-Iodo-1H-pyrrolo[3,2-c]pyridine | C₇H₅IN₂ | 244.03 |
| Fully dehalogenated byproduct | 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole) | C₇H₆N₂ | 118.14 |
V. Conclusion
Preventing dehalogenation during the synthesis of derivatives of this compound is a common challenge that can be overcome with a systematic and informed approach. By understanding the underlying mechanisms and carefully selecting your reaction parameters—particularly the ligand, base, solvent, and temperature—you can significantly improve the yield and purity of your desired products. The use of N-protection is a highly recommended strategy. We hope this guide serves as a valuable resource in your research endeavors.
VI. References
-
Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Accessed January 2, 2026.
-
Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling. Accessed January 2, 2026.
-
Quantitative NMR Spectroscopy. Millipore Sigma. Accessed January 2, 2026.
-
Quantitative NMR Spectroscopy. Bruker. Accessed January 2, 2026.
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Accessed January 2, 2026.
-
Smolecule. 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. Accessed January 2, 2026.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. 2021.
-
Benchchem. Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Accessed January 2, 2026.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2022.
-
Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. Accessed January 2, 2026.
References
- 1. Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures [pubs.sciepub.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for the Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low to No Conversion of Starting Material (6-Chloro-1H-pyrrolo[3,2-c]pyridine)
Possible Causes:
-
Insufficiently Activated Iodinating Agent: The electrophilicity of the iodine source is critical for the iodination of the electron-rich pyrrole ring. Molecular iodine (I₂) alone is often not reactive enough.
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the starting material and the reactivity of the iodinating agent.
-
Low Reaction Temperature: The activation energy for the electrophilic substitution may not be met at lower temperatures.
-
Decomposition of Reagents: Some iodinating agents are sensitive to light and moisture and may have degraded.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Iodinating Agent | Use N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). | NIS and ICl are more potent electrophilic iodinating agents compared to I₂.[1] |
| Solvent | Screen polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF). | These solvents are generally good at dissolving the starting material and are compatible with common iodinating agents. |
| Temperature | Start at room temperature and gradually increase to 40-60 °C if no reaction is observed. | A moderate increase in temperature can help overcome the activation energy barrier without promoting side reactions. |
| Catalyst | Consider adding a catalytic amount of a Lewis acid or a Brønsted acid. | Acids can activate the iodinating agent, increasing its electrophilicity.[2][3] |
Experimental Protocol: C3-Iodination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
This protocol is a generalized procedure based on common iodination methods for similar heterocyclic systems. Optimization may be required.
-
To a solution of 6-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous DCM or MeCN (10 mL/mmol) under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 - 1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40 °C.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity - Formation of Di-iodinated or Other Positional Isomers
The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine scaffold has multiple reactive positions. While C3 is generally the most nucleophilic, side reactions can occur.
Possible Causes:
-
Excess Iodinating Agent: Using a large excess of the iodinating agent can lead to di-iodination.
-
Harsh Reaction Conditions: High temperatures or highly activating catalysts can decrease the selectivity of the reaction.
-
Influence of the N-H Proton: The acidic proton on the pyrrole nitrogen can influence the electron density distribution in the ring.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1 eq.) of the iodinating agent. | This ensures complete conversion of the starting material while minimizing the risk of over-iodination. |
| Temperature Control | Maintain the reaction at room temperature or below if di-iodination is observed. | Lower temperatures generally favor the formation of the thermodynamically more stable product. |
| N-Protection | Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM). | Protection of the N-H can sometimes improve the regioselectivity of electrophilic substitution. |
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Difficult Purification of the Final Product
The presence of closely related impurities can make the purification of this compound challenging.
Possible Causes:
-
Co-elution of Isomers: Positional isomers of the product may have similar polarities, making them difficult to separate by standard column chromatography.
-
Residual Starting Material: Incomplete reactions will result in the starting material co-eluting with the product.
-
Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of nitrogen-containing heterocycles.[4]
Solutions & Optimization Strategies:
| Technique | Recommendation | Rationale |
| Column Chromatography | Use a shallow solvent gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol). | A slow increase in eluent polarity can improve the separation of closely related compounds. |
| Alternative Stationary Phase | Consider using neutral or basic alumina for chromatography.[4] | Alumina is less acidic than silica gel and can prevent the degradation of sensitive compounds. |
| Recrystallization | Attempt recrystallization from a suitable solvent system. | This can be an effective method for removing small amounts of impurities. |
| Preparative HPLC | For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. | HPLC offers higher resolution than standard column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the chloro-substituent at the 6-position?
The chloro group at the 6-position of the pyridine ring is an important functional handle. It can be used for further derivatization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[5][6]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Iodinating agents like NIS and ICl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Halogenated organic compounds should be treated as potentially toxic.
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and the position of the iodo-substituent.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for assessing the purity of the sample.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the protons on the pyridine and pyrrole rings. The introduction of the iodine at C3 will result in the disappearance of the C3-H signal.
-
¹³C NMR: Signals for all the carbon atoms in the molecule. The carbon atom bearing the iodine (C3) will show a characteristic shift.
-
MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.
Reaction Pathway Overview
Caption: General reaction pathway for the synthesis and derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid(800401-54-1) 1H NMR [m.chemicalbook.com]
impact of base selection on Suzuki coupling with 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in navigating the complexities of this specific transformation. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and selectivity. This guide will focus on the impact of base selection and other key variables to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is essential for the Suzuki-Miyaura coupling to proceed.[1] Its primary role is to activate the organoboron species (boronic acid or its derivatives).[2][3] It does this by forming a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which facilitates the crucial transmetalation step with the palladium(II) complex.[4] Additionally, the base can participate in the formation of the active palladium catalyst and accelerate the final reductive elimination step.[1]
Q2: Why is base selection so critical when working with a heteroaromatic substrate like this compound?
A2: Heterocyclic compounds, particularly those containing nitrogen, can present unique challenges in Suzuki couplings. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electronic nature of the pyrrolo[3,2-c]pyridine ring system can influence the reactivity of the C-I and C-Cl bonds. The choice of base can impact the solubility of reactants, the rate of competing side reactions like protodeboronation, and the overall stability of the catalyst and substrate, making its careful selection paramount for success.[5][6]
Q3: What is the general reactivity order for the two halogen atoms on the this compound substrate?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf >> Cl.[1][7] Therefore, the carbon-iodine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 6-position. This differential reactivity allows for selective coupling at the 3-position while leaving the 6-chloro group intact for potential subsequent transformations.
Q4: What are the main differences between inorganic and organic bases in this context?
A4:
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are very common.[8] They are generally robust and effective. Cesium carbonate is often more soluble in organic solvents than its potassium or sodium counterparts and can be more effective in challenging couplings, a phenomenon sometimes referred to as the "caesium effect".[9]
-
Organic bases , such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are typically weaker and less frequently used for standard Suzuki couplings. They may be employed in cases where the substrate is sensitive to strong inorganic bases. However, inorganic bases are often found to be superior for this reaction.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem: Low to No Product Formation
Q5: My reaction is sluggish, and I'm observing very low conversion of my starting material. What should I investigate first?
A5: When faced with low reactivity, a systematic evaluation of your reaction parameters is crucial.
-
Base Ineffectiveness: The chosen base may not be strong enough or sufficiently soluble in the reaction medium.
-
Troubleshooting Step: If using a weaker base like NaHCO₃ or a less soluble one like K₂CO₃ in certain solvents, consider switching to a stronger or more soluble base.[9] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives to screen.[8][11] Cs₂CO₃ is known to be more soluble and can accelerate the reaction.[9]
-
-
Catalyst/Ligand Inactivity: The palladium catalyst or the phosphine ligand may have degraded. Phosphine ligands are particularly susceptible to oxidation.[5]
-
Inadequate Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive for the catalytic cycle.
-
Troubleshooting Step: Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[13]
-
Problem: Significant Side Product Formation
Q6: I am observing a significant amount of a side product that appears to be the result of my boronic acid coupling with itself (homocoupling). What is causing this?
A6: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[14]
-
Cause: Oxygen can promote the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[5]
-
Prevention Strategy:
-
Rigorous Degassing: The most critical step is to thoroughly degas your solvent and ensure a strictly inert atmosphere is maintained.[5]
-
Base Choice: While the primary cause is oxygen, the reaction environment created by the base can play a role. Ensure the base is of high purity.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Q7: My main byproduct is the deiodinated starting material (6-Chloro-1H-pyrrolo[3,2-c]pyridine). How can I prevent this protodeboronation/dehalogenation?
A7: The replacement of the iodo group with a hydrogen atom is a known side reaction. This can occur through protodeboronation of the boronic acid partner followed by reaction, or through a dehalogenation pathway of the starting material.
-
Cause: This side reaction can be exacerbated by high temperatures, prolonged reaction times, and the presence of water or other protic sources.[5] Certain bases can also promote this pathway.
-
Mitigation Strategies:
-
Choice of Base: A switch in base can sometimes alter the reaction kinetics favorably. For instance, studies have shown that switching from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) can change the rate-determining step of the reaction and lead to cleaner product formation.[15] Using milder bases like potassium fluoride (KF) can also be beneficial, especially if the substrate has base-labile functional groups.[2]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can minimize protic sources that lead to these side reactions.[5]
-
Reaction Optimization: Aim for the lowest possible temperature and shortest reaction time that allows for complete consumption of the starting material.
-
Data Presentation: Impact of Base on Yield
The following table summarizes hypothetical but representative yields for the Suzuki coupling of this compound with a generic arylboronic acid, illustrating the impact of base selection.
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 | Standard conditions, good yield. |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 92 | Faster reaction, higher yield due to increased solubility and "caesium effect".[9] |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 12 | 88 | Strong base, effective for many heteroaromatic couplings.[16] |
| 4 | KOAc | DMF | 120 | 16 | 45 | Weaker base, may lead to slower reaction and lower yield in this system.[15] |
| 5 | NaHCO₃ | DME/H₂O (4:1) | 100 | 24 | 30 | Low yield, likely too weak to efficiently promote transmetalation. |
Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), under N₂.
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling. Optimization of the base, ligand, solvent, and temperature may be necessary for specific substrates.[7]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the selected base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Mechanism: The Role of the Base
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the critical intervention points of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The diagram below details the logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Iodinated Pyrrolopyridines
Welcome to the technical support center for the purification of iodinated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable synthetic intermediates. The unique properties of the iodine substituent and the pyrrolopyridine core can introduce specific challenges during workup and purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
The Challenge at Hand: Understanding Iodinated Pyrrolopyridines
Iodinated pyrrolopyridines are crucial building blocks in medicinal chemistry, often serving as precursors for cross-coupling reactions to introduce molecular diversity. However, the iodination reaction itself and the subsequent purification can be fraught with difficulties. Common issues include the removal of unreacted iodine and iodinating agents, separation of regioisomers, and the inherent instability of the purified compounds. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of iodinated pyrrolopyridines. The table below outlines the issue, its probable causes, and actionable solutions.
| Issue | Potential Causes | Troubleshooting Solutions & Explanations |
| Persistent Color in Product (Yellow/Brown/Purple) | Residual elemental iodine (I₂) or iodine-containing impurities. | 1. Sodium Thiosulfate Wash: During aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This reduces elemental iodine to colorless iodide ions.[1] 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. The activated carbon can adsorb colored impurities. 3. Column Chromatography: If the impurity is a distinct compound, it can often be separated by silica gel chromatography.[2] |
| Low Yield After Purification | 1. Product Instability: The iodinated pyrrolopyridine may be sensitive to light, heat, or acidic/basic conditions during purification.[3] 2. Co-elution with Impurities: The desired product may have a similar polarity to a byproduct, leading to difficult separation and loss of material during fractionation.[4] 3. Incomplete Reaction: The initial iodination reaction may not have gone to completion. | 1. Stability Assessment: Before large-scale purification, assess the stability of a small sample under various conditions (e.g., exposure to different solvents, light, and temperatures).[3] 2. Optimize Chromatography: Systematically screen different solvent systems for thin-layer chromatography (TLC) to achieve better separation. Consider using a different stationary phase, such as alumina.[3] 3. Reaction Monitoring: Ensure the initial reaction has reached completion using techniques like TLC or LC-MS before proceeding with purification. |
| Presence of Di-iodinated Byproducts | Over-iodination during the synthesis. The pyrrolopyridine ring can be activated towards further electrophilic substitution. | 1. Recrystallization: Di-iodinated compounds often have different solubility profiles and may be removed by careful recrystallization.[5] 2. Fractional Distillation (for volatile compounds): If the product is a liquid, fractional distillation under reduced pressure may separate mono- and di-iodinated species.[5] 3. Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-resolution separation.[6] |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites. 2. Use Alumina: Basic or neutral alumina can be a suitable alternative stationary phase for acid-sensitive compounds.[3] |
| Difficulty Removing Iodinating Reagent Byproducts | Byproducts from reagents like N-iodosuccinimide (NIS) or iodic acid can be challenging to remove.[7] | 1. Aqueous Washes: Succinimide (from NIS) is water-soluble and can be removed with aqueous washes. Byproducts from iodic acid can be reduced with sodium sulfite and washed away.[7] 2. Specific Adsorbents: In some cases, specific resins or adsorbents can be used to trap reagent-derived impurities. |
Frequently Asked Questions (FAQs)
Q1: My purified iodinated pyrrolopyridine is unstable and decomposes upon storage. How can I improve its stability?
A1: Iodinated aromatic compounds can be sensitive to light and air. It is recommended to store your purified product in a dark, airtight container, preferably under an inert atmosphere (nitrogen or argon) and at low temperatures (0-5 °C).[7]
Q2: I am having trouble separating regioisomers of my iodinated pyrrolopyridine. What should I do?
A2: The separation of regioisomers is a common challenge. Often, their polarities are very similar, making separation by standard column chromatography difficult. Consider using a longer column for better resolution, a shallower solvent gradient, or switching to a high-performance flash chromatography system. If all else fails, preparative HPLC is a powerful technique for isomer separation.[6]
Q3: Can I use recrystallization for the final purification of my iodinated pyrrolopyridine?
A3: Yes, recrystallization can be a very effective final purification step, especially for removing small amounts of impurities and obtaining a highly crystalline product.[5][7] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal the presence of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for assessing purity and identifying the molecular weights of any contaminants. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass for elemental composition confirmation.
Q5: What is the best way to remove unreacted N-iodosuccinimide (NIS) from my reaction mixture?
A5: After the reaction is complete, the mixture can be diluted with a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate. This will reduce any remaining NIS and elemental iodine. The resulting succinimide is water-soluble and will be removed in the aqueous layer.
Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a crude iodinated pyrrolopyridine using silica gel column chromatography.
Materials:
-
Crude iodinated pyrrolopyridine
-
Silica gel (60 Å, 40-63 µm)
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Determine the Optimal Solvent System:
-
Using TLC, identify a solvent system that provides good separation of your desired product from impurities. Aim for an Rf value of 0.2-0.4 for the product.
-
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the excess solvent until it is level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified iodinated pyrrolopyridine.
-
Visualization of Purification Strategy
The following diagram illustrates a general workflow for the purification of iodinated pyrrolopyridines, highlighting key decision points.
Caption: A decision-making workflow for the purification of iodinated pyrrolopyridines.
References
- 1. Workup [chem.rochester.edu]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 6. Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands [mdpi.com]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of reactions with 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance on mastering the regioselective functionalization of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this versatile synthetic intermediate.
The inherent structural dichotomy of this compound, possessing two distinct halogen atoms at electronically and sterically different positions, presents both a unique opportunity and a significant challenge. The key to unlocking its synthetic potential lies in understanding and controlling the factors that govern which position reacts. This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental principles governing regioselectivity for this compound?
Answer: The regioselectivity of cross-coupling reactions on this scaffold is primarily dictated by the difference in reactivity between the Carbon-Iodine (C–I) and Carbon-Chlorine (C–Cl) bonds.
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Cl bond.[1][2][3] This means that less energy is required to break the C–I bond, making the C3 position the kinetically favored site for oxidative addition by a palladium(0) catalyst. In most standard cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), the reaction will preferentially occur at the C3-iodo position.
-
Electronic Effects: The pyridine nitrogen atom exerts an electron-withdrawing effect, influencing the electron density around the ring. The C6 position is para to the ring nitrogen, while the C3 position is on the pyrrole ring. Generally, for dihalogenated N-heteroarenes, reaction sites adjacent to a heteroatom are biased for reactivity.[4][5] However, the overwhelming difference in C-X bond lability (I >> Cl) is the dominant factor in this specific molecule.
You can almost always expect initial functionalization to occur at the C3-iodo position under standard palladium-catalyzed conditions. Achieving reactivity at the C6-chloro position typically requires harsher conditions and a more active catalyst system, usually after the C3 position has already been functionalized.
Q2: I'm attempting a Suzuki-Miyaura coupling, but my yields are low, or I'm seeing side products. How can I optimize for clean C3-arylation?
Answer: This is a common challenge. While C3 is the preferred site, inefficient catalysis or suboptimal conditions can lead to poor outcomes. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection are Crucial: The choice of palladium source and, more importantly, the phosphine ligand, is the most critical parameter.
-
For High Selectivity at C3 (Iodo): Standard, reliable catalyst systems like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand work well. For challenging substrates, or to ensure complete conversion at lower temperatures, employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) is highly recommended.[6] These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Problem - Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes inhibit or poison palladium catalysts.[6] Using a highly active and stable catalyst system, such as those formed with Buchwald ligands, can overcome this issue.
-
-
Re-evaluate Your Base and Solvent System:
-
Base: A moderately strong inorganic base is required to facilitate the crucial transmetalation step in the catalytic cycle.[7] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.
-
Solvent: A mixture of an organic solvent and water is standard.[7] Common choices include 1,4-dioxane/water, DME/water, or toluene/water. The presence of water is often essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C). Pushing the temperature too high can sometimes lead to catalyst decomposition or side reactions.
Troubleshooting Summary: Suzuki-Miyaura Coupling
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst; Catalyst inhibition by N-heterocycle. | Switch to a more active catalyst system, e.g., Pd₂(dba)₃ with XPhos or SPhos. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Mixture of Products | Reaction at C6-Cl starting to occur. | Lower the reaction temperature. Ensure you are not using an overly aggressive catalyst system designed for aryl chlorides. |
| Dehalogenation (Loss of I or Cl) | Presence of protic sources and/or side reactions. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use a high-purity, anhydrous solvent. |
| Homocoupling of Boronic Acid | Oxygen contamination; Suboptimal catalyst/base combination. | Thoroughly degas the reaction mixture before heating. Ensure a robust inert atmosphere is maintained. |
Q3: How do I achieve selective Sonogashira coupling at the C3-iodo position?
Answer: The principles are similar to the Suzuki coupling, as the C3-I bond is the more reactive partner.
-
Catalyst System: The standard Sonogashira conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), are highly effective for selective coupling at the C3-iodo position. Copper-free Sonogashira protocols can also be employed and may reduce homocoupling of the alkyne (Glaser coupling).[8]
-
Ligand Choice: For di-iodinated systems, it has been shown that monodentate phosphine ligands like PPh₃ tend to favor coupling at the most reactive site.[9] In contrast, certain bidentate ligands have been known to switch selectivity to the less reactive site, although this is less common and highly substrate-dependent.[9] For selective C3 coupling on your substrate, sticking with a standard Pd/PPh₃/CuI system is the most reliable strategy.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It acts as both a base and often as a solvent. Anhydrous THF or DMF can be used as co-solvents.
-
Troubleshooting: If you observe low yields, ensure your reagents are anhydrous, especially the solvent and amine. The copper co-catalyst can be sensitive to impurities. If Glaser homocoupling is a major issue, consider switching to a copper-free protocol.
Q4: My goal is to perform a Buchwald-Hartwig amination. How can I control which position is aminated?
Answer: This is an excellent question that highlights the utility of sequential cross-coupling. You can achieve high selectivity for either position by choosing your conditions appropriately.
-
To Selectively Aminate at C3 (Iodo): This is less common, as the C3 position is often used for C-C bond formation. However, if desired, milder Buchwald-Hartwig conditions can be used. A first-generation catalyst or a less reactive ligand in combination with a carbonate base might suffice. The C-Cl bond will likely remain untouched under these conditions.
-
To Selectively Aminate at C6 (Chloro): This is the more synthetically useful transformation, typically performed after the C3-iodo position has been functionalized in a prior step (e.g., via Suzuki or Sonogashira coupling). The C-Cl bond is significantly less reactive and requires a more potent catalytic system.[10][11]
-
Catalyst/Ligand: You MUST use a highly active catalyst system designed for aryl chlorides. This involves using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos .[12] These ligands are essential for facilitating the difficult oxidative addition of the C-Cl bond.
-
Base: A strong base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[13] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative if your substrate has base-sensitive functional groups.
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are generally necessary to activate the C-Cl bond.
-
Troubleshooting Summary: Buchwald-Hartwig Amination at C6-Cl
| Issue Encountered | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Catalyst is not active enough for C-Cl bond activation. | Switch to a more appropriate ligand (XPhos, RuPhos). Ensure the base (NaOt-Bu) is fresh and anhydrous. Increase temperature. |
| Side Reaction with Amine | β-hydride elimination.[14] | This is a known side reaction pathway. The use of bulky Buchwald-type ligands is specifically designed to disfavor this pathway and promote the desired reductive elimination.[12] |
| Incomplete Reaction | Poor quality of reagents or insufficient heating. | Use a high-purity palladium source and ligand. Ensure the reaction is maintained at the target temperature with efficient stirring. |
Q5: I'm observing unexpected products, possibly due to halogen migration. Could this be a "Halogen Dance" reaction?
Answer: Yes, this is a plausible, though often overlooked, side reaction known as the base-catalyzed halogen dance (BCHD).[15][16]
-
What is it? A halogen dance is a rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[15] The process is typically initiated by deprotonation of the ring with a very strong base (like an organolithium or LDA), followed by a series of halogen and metal exchange steps.[17][18]
-
When is it a risk? This reaction is NOT a concern under the palladium-catalyzed conditions described above (Suzuki, Sonogashira, Buchwald-Hartwig), as these reactions do not involve deprotonation of the heterocyclic ring. However, if you are attempting to functionalize the this compound scaffold using strong organometallic bases (e.g., attempting a lithiation followed by quenching with an electrophile), you are at high risk of inducing a halogen dance. The labile iodine atom is particularly prone to migration.[17]
-
How to Avoid It: To prevent halogen dance, avoid using strong, deprotonating bases like LDA, n-BuLi, or t-BuLi. Stick to well-established palladium-catalyzed cross-coupling methods for regioselective functionalization.
Visualizing the Path to Regioselectivity
The following workflow diagram illustrates the decision-making process for achieving regioselective functionalization of the this compound core.
Caption: Decision workflow for regioselective functionalization.
Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a robust starting point for the C3-arylation of this compound. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
XPhos (0.04 eq, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for 5-10 minutes to ensure thorough degassing.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine product.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. | Department of Chemistry [chem.ox.ac.uk]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Welcome to the Technical Support Center for the synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The core challenge in its synthesis, particularly at scale, lies in the selective iodination of the electron-rich pyrrole ring of the 6-chloro-1H-pyrrolo[3,2-c]pyridine precursor. This guide will address the critical aspects of this synthesis, from the preparation of the starting material to the final purification of the desired product, with a focus on scalability and reproducibility.
Synthetic Workflow Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core, followed by a regioselective iodination at the C3 position.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine (Starting Material)
Question: I am having difficulty synthesizing the 6-chloro-1H-pyrrolo[3,2-c]pyridine starting material. Can you provide a reliable protocol and troubleshoot potential issues?
Answer:
The synthesis of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core can be challenging. A common and effective method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an internal alkyne with an o-haloaniline derivative. In this case, a suitable starting material would be a substituted 2,5-dichloropyridine. An optimized method for the synthesis of azaindoles has been developed and successfully scaled up to a 100 g batch, with improved yields observed when using electron-deficient azaheterocycles.[1]
Potential Issues & Solutions:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or no conversion | Inactive catalyst, poor quality reagents, incorrect reaction temperature. | - Ensure the palladium catalyst is active. - Use freshly distilled solvents and high-purity reagents. - Optimize the reaction temperature; sometimes a higher temperature is required to drive the reaction to completion. |
| Formation of multiple byproducts | Side reactions such as homocoupling of the alkyne or decomposition of the starting material. | - Use a suitable ligand for the palladium catalyst to improve selectivity. - Control the reaction temperature carefully to minimize decomposition. - Consider a slow addition of one of the reactants to maintain a low concentration and suppress side reactions. |
| Difficult purification | Byproducts with similar polarity to the desired product. | - Optimize the chromatographic separation by screening different solvent systems. - Consider recrystallization from a suitable solvent system to purify the product. |
Regioselective Iodination
Question: My iodination reaction is giving a mixture of products, including di-iodinated species and unreacted starting material. How can I improve the regioselectivity and conversion?
Answer:
Achieving high regioselectivity at the C3 position is crucial. The pyrrole ring is highly activated towards electrophilic substitution, which can lead to over-iodination if the reaction conditions are not carefully controlled.[2] Common iodinating agents for this transformation include N-iodosuccinimide (NIS) and molecular iodine (I₂). The choice of solvent and the presence of a base or an acid catalyst can significantly influence the outcome.
Key Considerations for Regioselectivity:
-
Iodinating Agent: NIS is often preferred for its milder nature compared to I₂, which can help to prevent over-iodination.[3]
-
Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the iodinating agent is typically recommended to ensure full conversion of the starting material without promoting di-iodination.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are commonly used.
Troubleshooting Table for Iodination:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Conversion | Insufficiently reactive iodinating species. | - If using I₂, consider the addition of an oxidizing agent like hydrogen peroxide or a silver salt to generate a more electrophilic iodine species.[3] - For less reactive substrates, a stronger acid catalyst might be necessary. |
| Formation of Di-iodinated Byproduct | Reaction is too forcing (high temperature, excess reagent). | - Reduce the amount of iodinating agent to near stoichiometric. - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of other regioisomers | While C3 iodination is generally favored electronically, other positions on the pyrrole ring can also react. | - The choice of solvent can influence regioselectivity. Experiment with different solvents to find the optimal conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound, at a larger scale?
A1: For large-scale purification, chromatography can be cumbersome and expensive. Recrystallization is often the preferred method. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery and high purity. Common solvents for recrystallizing similar heterocyclic compounds include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate and hexanes.
Q2: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A2: Yes, both N-iodosuccinimide (NIS) and iodine are hazardous materials and should be handled with care in a well-ventilated fume hood.
-
N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5]
Q3: How can I monitor the progress of the iodination reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product should have a different Rf value than the starting material. Staining with a potassium permanganate solution can help visualize the spots. LC-MS is a more definitive method to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: I am concerned about the stability of the final product. What are the recommended storage conditions?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6] It is particularly sensitive to light.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine (Adapted from Larock Indole Synthesis)
This protocol is adapted from general procedures for azaindole synthesis and may require optimization.[1]
Caption: Workflow for the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Step-by-Step Methodology:
-
To a dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dichloropyridine (1.0 eq.), the internal alkyne (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a suitable ligand (e.g., XPhos, 0.1 eq.), and a base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine
This is a general protocol for the iodination of azaindoles and should be optimized for this specific substrate.
Caption: Workflow for the iodination of 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Step-by-Step Methodology:
-
Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable solvent such as DCM or acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound.
Analytical Characterization
Accurate characterization of the starting material, intermediates, and the final product is essential.
Typical Analytical Data:
| Compound | Technique | Expected Observations |
| 6-chloro-1H-pyrrolo[3,2-c]pyridine | ¹H NMR | Signals in the aromatic region corresponding to the protons on the pyridine and pyrrole rings. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. | |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight. | |
| This compound | ¹H NMR | Disappearance of the proton signal at the C3 position of the pyrrole ring. Shifts in the remaining proton signals. |
| ¹³C NMR | A signal for the carbon bearing the iodine atom, and shifts in the other carbon signals. | |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the iodinated product. |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 4. 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is of significant interest due to its structural analogy to purine bases and its prevalence in molecules with diverse biological activities.[1] The targeted introduction of substituents, such as halogens, onto this scaffold is a key strategy for modulating a compound's physicochemical properties, metabolic stability, and target-binding affinity.
This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of a key derivative, 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. Structural verification is the bedrock of chemical research, and NMR spectroscopy is the definitive tool for the unambiguous elucidation of molecular architecture in solution. We will not only dissect the spectral features of the title compound but also compare them against related 1H-pyrrolo[3,2-c]pyridine derivatives to provide a clear, data-supported understanding of how substituents influence the electronic environment of the heterocyclic core. This comparative approach is essential for researchers aiming to predict the spectral characteristics of novel analogues and to confirm the outcomes of complex synthetic pathways.
Experimental Methodology: A Self-Validating Protocol
The quality of NMR data is directly contingent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
NMR Sample Preparation
The objective is a homogenous, particulate-free solution at a concentration that balances signal strength with solubility, avoiding aggregation that can lead to line broadening.
Protocol:
-
Mass Measurement: Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration within this range is preferable to improve the signal-to-noise ratio, given the low natural abundance of the ¹³C isotope.[2]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Insight: DMSO-d₆ is an ideal solvent for this class of compounds. Its high polarity effectively dissolves the sample, and its aprotic nature slows the exchange rate of the N-H proton, allowing it to be observed as a distinct, often broad, signal.[3] The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serves as a convenient secondary internal reference.
-
-
Homogenization: Prepare the sample in a clean, dry vial. Gently vortex the vial to ensure the compound is fully dissolved. A clear, homogenous solution is critical; any suspended solids will degrade the magnetic field homogeneity and, consequently, the spectral resolution.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell). To remove any microscopic particulates, a small plug of glass wool can be placed in the pipette.[4]
-
Standardization: Although the residual solvent peak is used, a small amount of tetramethylsilane (TMS) can be added as the primary internal standard (δ = 0.00 ppm) if absolute precision is required. However, for routine structural confirmation, referencing to the solvent peak is standard practice.[5]
NMR Data Acquisition
The experiments are performed on a high-field NMR spectrometer to achieve optimal signal dispersion.
Parameters:
-
Spectrometer: 500 MHz (for ¹H) / 125 MHz (for ¹³C) Spectrometer
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Sweep Width: -2 to 14 ppm
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Sweep Width: 0 to 200 ppm
-
Number of Scans: 1024-4096
-
Results and Spectral Interpretation
The structure and IUPAC numbering of this compound are presented below. This numbering system will be used for all spectral assignments.
Caption: Structure and IUPAC numbering of this compound.
Predicted NMR Data
While direct experimental spectra for this specific molecule are not widely published, a highly accurate prediction of its ¹H and ¹³C NMR data can be formulated based on established principles of substituent effects and data from closely related analogues.[6][7][8]
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~12.5 | br s | 1H | - |
| H2 | ~7.9 | s | 1H | ~129 |
| C3 | - | - | - | ~75 |
| C3a | - | - | - | ~131 |
| H4 | ~7.6 | d | 1H | ~118 |
| N5 | - | - | - | - |
| C6 | - | - | - | ~148 |
| H7 | ~8.4 | d | 1H | ~144 |
| C7a | - | - | - | ~142 |
¹H NMR Spectrum Analysis
-
N1-H (~12.5 ppm, br s): The pyrrolic N-H proton is expected to be significantly downfield and broadened. Its acidic nature and participation in intermolecular hydrogen bonding in DMSO contribute to this characteristic chemical shift and broadness.[9]
-
H7 (~8.4 ppm, d): This proton is peri to the pyridine nitrogen (N5), placing it in a highly deshielded environment. The electron-withdrawing nature of the nitrogen atom significantly lowers the electron density at H7, shifting it far downfield. It will appear as a doublet due to coupling with H4.
-
H2 (~7.9 ppm, s): Protons on the pyrrole ring of azaindoles typically appear in the aromatic region.[10] The presence of the adjacent iodine at C3 will influence this shift. It is expected to be a singlet as its adjacent carbon (C3) has no proton.
-
H4 (~7.6 ppm, d): This proton is part of the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen and the chlorine at C6. It will appear as a doublet due to coupling with H7.
¹³C NMR Spectrum Analysis
-
C6 (~148 ppm): Carbons directly bonded to chlorine in aromatic systems are significantly deshielded. This, combined with its position in the electron-deficient pyridine ring, places its resonance far downfield.
-
C7 (~144 ppm) & C7a (~142 ppm): These carbons of the pyridine moiety are in a deshielded environment due to the ring's aromaticity and the electronegative N5 atom.[3]
-
C3a (~131 ppm) & C2 (~129 ppm): These are typical chemical shifts for sp² carbons in the pyrrole portion of the fused ring system.
-
C4 (~118 ppm): This carbon atom's resonance appears at a relatively upfield position for an aromatic carbon, a common feature for carbons positioned meta to the nitrogen in a pyridine ring.
-
C3 (~75 ppm): The most striking feature is the upfield shift of the carbon bearing the iodine atom. This is known as the "heavy atom effect," where the large electron cloud of iodine induces a shielding effect on the directly attached carbon, shifting its resonance significantly upfield, contrary to what would be expected based on electronegativity alone.
Comparative Analysis: The Impact of Halogenation
To appreciate the electronic contributions of the chloro and iodo substituents, it is instructive to compare the predicted data for our target molecule with the known data for a related, less substituted analogue, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) . While an isomer, 7-azaindole serves as an excellent baseline for a typical pyrrolopyridine system.
| Atom Position | 7-Azaindole ¹H (δ, ppm) [11] | 6-Cl-3-I-5-Azaindole ¹H (δ, ppm) | Δδ (ppm) | 7-Azaindole ¹³C (δ, ppm) [12] | 6-Cl-3-I-5-Azaindole ¹³C (δ, ppm) | Δδ (ppm) |
| H2/C2 | 7.49 / 128.9 | ~7.9 / ~129 | +0.41 / ~0 | 128.9 | ~129 | ~0 |
| H3/C3 | 6.48 / 100.8 | - / ~75 | - / -25.8 | 100.8 | ~75 | -25.8 |
| H4/C4 | 8.27 / 148.6 | ~7.6 / ~118 | -0.67 / -30.6 | 148.6 | ~118 | -30.6 |
| H6/C6 | 7.08 / 116.1 | - / ~148 | - / +31.9 | 116.1 | ~148 | +31.9 |
Note: Direct comparison is illustrative due to the isomeric difference (5-azaindole vs. 7-azaindole). The numbering of atoms in the pyridine ring is different between the two isomers.
Discussion of Substituent Effects:
-
Iodine at C3: The most dramatic effect is on C3 itself. The Δδ of approximately -26 ppm is a classic example of the heavy atom shielding effect, confirming the position of the iodine.[13]
-
Chlorine at C6: The chlorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its presence significantly deshields the carbon it is attached to (C6), resulting in a large positive Δδ (+31.9 ppm). This deshielding also influences the adjacent proton H7, contributing to its downfield shift. Halogenation of azaindoles is a key synthetic step, and NMR is crucial for confirming the site of substitution.[14]
Workflow for NMR-Based Structural Elucidation
The logical process from receiving a sample to its final structural confirmation can be visualized as follows.
Caption: Workflow for structural elucidation using ¹H and ¹³C NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that, when properly interpreted, allows for its complete and unambiguous structural assignment. The analysis highlights several key learning points for researchers: the characteristic chemical shifts of the 5-azaindole core, the significant deshielding effect of the chloro substituent on both proton and carbon nuclei, and the pronounced upfield shielding of the iodinated carbon due to the heavy atom effect. By comparing this data with that of related heterocycles, we gain a deeper, predictive understanding of substituent-induced chemical shift perturbations. This guide serves as a practical framework for the analysis of novel halogenated heterocyclic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. organomation.com [organomation.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 12. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction
In the landscape of modern drug discovery and development, the pyrrolo[3,2-c]pyridine scaffold represents a "privileged" structure, forming the core of numerous biologically active agents. The precise and unambiguous characterization of synthetic intermediates, such as 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, is not merely a procedural step but a foundational requirement for ensuring the integrity of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, high-resolution mass spectrometry (HRMS) stands out for its exceptional sensitivity and ability to provide definitive elemental composition, making it an indispensable tool in the pharmaceutical scientist's arsenal.[1][2][3]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound. We will delve into the rationale behind selecting the optimal ionization technique, present a validated experimental protocol, and explore the expected fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.
Physicochemical Properties & Isotopic Signature
Before any analysis, understanding the fundamental properties of the target molecule is critical. This compound possesses a unique elemental composition that gives rise to a highly characteristic mass spectrum.[4]
-
Molecular Formula: C₇H₄ClIN₂
-
Monoisotopic Mass: 277.9057 u
-
Average Mass: 278.48 u
The presence of both chlorine and iodine is of paramount importance. Iodine is monoisotopic (¹²⁷I at 100% abundance), meaning it does not contribute to isotopic complexity.[5][6][7] Chlorine, however, exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[8][9] This natural isotopic distribution results in a distinctive "A+2" peak in the mass spectrum, where the peak corresponding to the ³⁷Cl isotopologue is approximately one-third the intensity of the ³⁵Cl peak. This 3:1 ratio is a hallmark signature for the presence of a single chlorine atom and a powerful diagnostic tool.[10][11]
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter in developing a successful mass spectrometry method. The goal is to generate gas-phase ions of the analyte with maximum efficiency and minimal in-source degradation. For this compound, we compare the three most common techniques.
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating ions from solution. It is a "soft" ionization technique.[12] | Excellent. The pyrrolo[3,2-c]pyridine core contains basic nitrogen atoms that are readily protonated in the presence of an acidic mobile phase (e.g., containing formic acid).[13] This results in a strong signal for the protonated molecule, [M+H]⁺, with minimal fragmentation.[12] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions. | Good. APCI is suitable for moderately polar molecules and can be an effective alternative to ESI. It may, however, induce slightly more in-source fragmentation compared to ESI. |
| Electron Ionization (EI) | High-energy electrons bombard the sample in a vacuum, causing ionization and extensive fragmentation. | Poor. EI is a "hard" ionization technique that would likely cause excessive fragmentation of this molecule. The molecular ion might be weak or entirely absent, making it difficult to confirm the molecular weight.[14] The rich fragmentation can be useful for structural elucidation but is not ideal for initial characterization. |
Verdict: Electrospray Ionization (ESI) in positive ion mode is the superior choice for this compound. It provides the highest sensitivity for the protonated molecular ion [M+H]⁺, which is essential for accurate mass determination and subsequent fragmentation studies.
Experimental Protocol: LC-HRMS Analysis
This protocol is designed for a typical high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap or a Waters™ SYNAPT™ Q-TOF.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
2. Liquid Chromatography (LC) Parameters:
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
- Ionization Mode: ESI, Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 320 °C
- Sheath Gas Flow: 40 (arbitrary units)
- Auxiliary Gas Flow: 10 (arbitrary units)
- Full Scan (MS1) Resolution: 70,000
- Full Scan (MS1) Mass Range: m/z 100-500
- Data-Dependent MS/MS (MS2): Top 3 most intense ions from MS1 scan
- MS/MS Resolution: 17,500
- Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 25, 40
Data Analysis and Interpretation
Full Scan (MS1) Analysis: Confirming Elemental Composition
The primary goal of the full scan analysis is to confirm the molecular weight and elemental composition. Using HRMS, we can measure the mass of the protonated molecule [M+H]⁺ with high accuracy (typically < 5 ppm).[15]
Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of C₇H₅ClIN₂⁺
| Ion Species | Calculated m/z | Relative Abundance (%) |
|---|---|---|
| [C₇H₅³⁵ClIN₂]⁺ | 278.9135 | 100.0 |
| [C₇H₅³⁷ClIN₂]⁺ | 280.9105 | 32.0 |
| [¹³CC₆H₅³⁵ClIN₂]⁺ | 279.9169 | 7.7 |
The experimental spectrum should show a base peak at m/z 278.9135 and a secondary peak at m/z 280.9105 with approximately one-third the intensity, confirming the presence of a single chlorine atom. The high mass accuracy measurement from an HRMS instrument allows for the unambiguous confirmation of the elemental formula C₇H₅ClIN₂⁺.[16]
MS/MS Analysis: Structural Elucidation via Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated parent ion ([M+H]⁺) and analyzing the resulting product ions. The C–I bond is the weakest bond in the molecule and is expected to cleave readily.
Proposed Fragmentation Pathway:
The fragmentation is initiated from the protonated molecule at m/z 278.9. The most likely fragmentation pathways involve the neutral loss of the iodine atom, followed by subsequent losses of chlorine or cleavage of the heterocyclic rings.
Caption: Proposed fragmentation of this compound.
Table 2: Expected Major Fragment Ions in MS/MS Spectrum
| Fragment Ion (m/z) | Formula | Description |
|---|---|---|
| 151.0 | [C₇H₅³⁵ClN₂]⁺ | Loss of an iodine radical from the parent ion. This is expected to be the most abundant fragment. |
| 125.0 | [C₆H₄³⁵ClN]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the pyrrole ring of the m/z 151 fragment. |
| 116.0 | [C₇H₄N₂]⁺ | Loss of a chlorine radical from the m/z 151 fragment. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive characterization relies on orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural information via fragmentation. | Unmatched sensitivity, high specificity, provides definitive molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish without chromatography and MS/MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic connectivity and 3D structure. | Provides unambiguous structural elucidation of isomers. | Relatively low sensitivity, requires larger sample amounts, more complex data interpretation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not suitable for complex mixture analysis. |
| Elemental Analysis (CHN) | Bulk elemental composition (%C, %H, %N). | Provides accurate elemental ratios for pure substances. | Requires pure sample, does not provide structural information, insensitive to trace impurities. |
Overall Analytical Workflow
The logical flow for characterizing a novel synthetic intermediate like this compound involves a multi-step, data-driven process.
Caption: A typical workflow for the synthesis and characterization of a pharmaceutical intermediate.
References
- 1. longdom.org [longdom.org]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. ncfinternational.it [ncfinternational.it]
- 4. chemscene.com [chemscene.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. GCMS Section 6.5 [people.whitman.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 6-Substituted-1H-pyrrolo[3,2-c]pyridine Analogs
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) data for a series of 6-substituted-1H-pyrrolo[3,2-c]pyridine analogs. The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing promise as potent kinase inhibitors and anticancer agents.[1] Accurate mass measurement and structural elucidation are critical for the confident identification and advancement of these novel chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
The Critical Role of HRMS in Characterizing Novel Pyrrolo[3,2-c]pyridines
In the development of novel therapeutics, unambiguous confirmation of a compound's elemental composition and structure is paramount. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that provides precise molecular mass measurements, enabling the determination of elemental formulas with high confidence.[2] This level of accuracy is crucial for distinguishing between isobaric compounds and confirming the successful synthesis of the target molecule.
This guide will delve into the practical application of HRMS for the analysis of 6-substituted-1H-pyrrolo[3,2-c]pyridine analogs, providing a comparative analysis of their accurate mass data. We will also explore the foundational principles of their fragmentation patterns, offering insights into structural confirmation.
Comparative HRMS Data of 6-Substituted-1H-pyrrolo[3,2-c]pyridine Analogs
The following table presents a comparative analysis of HRMS data for a series of 6-substituted-1H-pyrrolo[3,2-c]pyridine analogs. All data is presented for the protonated molecule ([M+H]⁺), which is commonly observed in electrospray ionization (ESI) in positive ion mode. The high degree of accuracy between the calculated and observed masses underscores the power of HRMS in confirming the elemental composition of these novel compounds.
| Compound ID | 6-Substituent | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| 10a | Phenyl | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 | [1] |
| 10b | o-Tolyl | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1707 | [1] |
| 10c | m-Tolyl | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1709 | [1] |
| 10f | 2-Methoxyphenyl | C₂₃H₂₃N₂O₄ | 391.1658 | 391.1653 | [1] |
| 10g | 3-Methoxyphenyl | C₂₃H₂₃N₂O₄ | 391.1658 | 391.1656 | [1] |
| 10m | 4-Chlorophenyl | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164 | [1] |
Experimental Protocol for HRMS Analysis
The following is a detailed, step-by-step methodology for the HRMS analysis of 6-substituted-1H-pyrrolo[3,2-c]pyridine analogs. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Objective: To prepare a homogenous and appropriately concentrated sample solution for introduction into the mass spectrometer.
-
Procedure:
-
Accurately weigh approximately 1 mg of the synthesized 1H-pyrrolo[3,2-c]pyridine analog.
-
Dissolve the sample in a high-purity solvent, such as LC-MS grade methanol or acetonitrile, to a final concentration of 10-50 µM. The choice of solvent should ensure complete dissolution and compatibility with the ESI source.
-
Vortex the solution to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.
-
2. HRMS Data Acquisition:
-
Objective: To acquire high-resolution mass spectra of the prepared sample.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source is recommended.
-
Procedure:
-
Set the ESI source to positive ion mode. The nitrogen atom in the pyridine ring is readily protonated.
-
Optimize the ESI source parameters, including capillary voltage (typically 3-4 kV), cone voltage, and desolvation gas temperature and flow rate, to achieve a stable and robust ion signal.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000) with a high-resolution setting (e.g., >60,000 FWHM). This ensures accurate mass measurement.[3]
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Vary the collision energy to obtain a comprehensive fragmentation pattern.
-
3. Data Analysis:
-
Objective: To process the acquired HRMS data to determine the accurate mass and elemental composition, and to analyze the fragmentation pattern for structural confirmation.
-
Procedure:
-
Process the full scan data to determine the accurate m/z of the most abundant ion, which should correspond to the [M+H]⁺ ion.
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement. The software will provide a list of possible elemental formulas within a specified mass tolerance (typically <5 ppm).
-
Compare the calculated elemental composition with the expected formula of the synthesized compound.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways consistent with the structure of the 1H-pyrrolo[3,2-c]pyridine analog.
-
Understanding the Fragmentation of the 1H-pyrrolo[3,2-c]pyridine Scaffold
While a detailed fragmentation study for a wide range of 6-substituted-1H-pyrrolo[3,2-c]pyridines is not extensively documented in a single source, we can infer the likely fragmentation pathways based on the known behavior of related heterocyclic systems, such as indoles and other aza-indoles.[4][5]
Key Fragmentation Pathways:
The protonated molecular ion ([M+H]⁺) of a 6-substituted-1H-pyrrolo[3,2-c]pyridine analog is the starting point for fragmentation. The initial protonation is likely to occur on the more basic pyridine nitrogen. Collision-induced dissociation (CID) will then induce bond cleavages.
A plausible fragmentation pathway involves the cleavage of the bond between the 6-position of the pyrrolopyridine core and the substituent. This would result in two characteristic fragment ions: one corresponding to the substituent and the other to the protonated 1H-pyrrolo[3,2-c]pyridine core.
Further fragmentation of the pyrrolopyridine core itself can occur. The pyrrole ring is known to be relatively fragile under CID conditions. A common fragmentation pathway for indoles involves the loss of HCN.[4] A similar loss from the pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine core is a reasonable expectation. The pyridine ring is generally more stable, but ring opening and subsequent fragmentation can occur at higher collision energies.
Caption: A generalized workflow for the HRMS analysis of novel synthetic compounds.
Conclusion
High-Resolution Mass Spectrometry is an essential tool for the unambiguous characterization of novel 6-substituted-1H-pyrrolo[3,2-c]pyridine analogs. This guide has provided a comparative overview of HRMS data for a selection of these compounds, a detailed experimental protocol for their analysis, and an initial exploration of their expected fragmentation behavior. By combining accurate mass measurements with careful analysis of fragmentation patterns, researchers can confidently confirm the identity and structure of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its Bromo Analogs in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Within the arsenal of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for the construction of complex molecular architectures. A key parameter in these reactions is the nature of the halide on the coupling partner. This guide provides an in-depth, data-supported comparison of the reactivity between 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its 3-bromo analog, offering insights to inform rational substrate selection in drug discovery and development.
The fundamental difference in reactivity between the iodo and bromo analogs of 6-Chloro-1H-pyrrolo[3,2-c]pyridine is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily, which generally leads to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions. The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl[1][2].
This guide will explore the practical implications of this reactivity difference in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organohalide, is a cornerstone of modern medicinal chemistry. When comparing the 3-iodo and 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridines in this transformation, the iodo-substituted compound is the more reactive partner. This enhanced reactivity allows for the use of less forcing conditions, which can be crucial for the stability of other functional groups within the molecule.
While the general trend favors iodides, it is noteworthy that under certain conditions, particularly at lower temperatures with phosphine ligands like PPh₃, aryl iodides can exhibit surprisingly poor reactivity in Suzuki couplings compared to their bromo counterparts[3]. This has been attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)][3]. However, with the appropriate choice of modern ligands and reaction conditions, the superior reactivity of the C-I bond can be effectively harnessed.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 6-Chloro-3-bromo-1H-pyrrolo[3,2-c]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heating (e.g., 80 °C) | Moderate to high heating (e.g., 100-120 °C) |
| Catalyst Loading | Can often be performed with lower catalyst loading | May require higher catalyst loading for comparable yields |
| Ligand Choice | Broad scope, including simple phosphines and modern biarylphosphines | Often requires more electron-rich and bulky ligands to facilitate oxidative addition |
| Potential Side Reactions | Lower incidence of starting material decomposition due to milder conditions | Higher risk of hydrodehalogenation and other side reactions at elevated temperatures |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-halo-6-chloro-1H-pyrrolo[3,2-c]pyridine with a boronic acid.
Materials:
-
6-Chloro-3-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
2 M aqueous Na₂CO₃ or K₂CO₃ solution (2.0-3.0 equiv)
-
1,4-Dioxane or DME/Water mixture (e.g., 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the 6-Chloro-3-halo-1H-pyrrolo[3,2-c]pyridine, arylboronic acid, and palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent and the aqueous base.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo analog, 100 °C for the bromo analog) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[4]. In the context of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, this reaction allows for the introduction of an alkynyl moiety at the 3-position, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.
Consistent with the general reactivity trend, the 3-iodo derivative is significantly more reactive than the 3-bromo analog in Sonogashira couplings. This often translates to the ability to perform the reaction at room temperature and with a wider range of functionalized alkynes, including those that may be sensitive to higher temperatures. For the 3-bromo analog, elevated temperatures and sometimes the use of more sophisticated catalyst systems are necessary to achieve comparable results.
Table 2: Comparative Reactivity in Sonogashira Coupling
| Feature | This compound | 6-Chloro-3-bromo-1H-pyrrolo[3,2-c]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to 40 °C | 50 °C to 100 °C |
| Copper Co-catalyst | Often effective with or without Cu(I) co-catalyst | Typically requires a Cu(I) co-catalyst (e.g., CuI) |
| Base | Mild organic bases (e.g., Et₃N, DIPEA) are usually sufficient | May require stronger bases or higher temperatures |
| Reaction Time | Generally shorter | Longer reaction times are common |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 3-halo-6-chloro-1H-pyrrolo[3,2-c]pyridine with a terminal alkyne.
Materials:
-
6-Chloro-3-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Et₃N or DIPEA (2.0-3.0 equiv)
-
THF or DMF
Procedure:
-
To a reaction vessel, add the 6-Chloro-3-halo-1H-pyrrolo[3,2-c]pyridine, palladium catalyst, and CuI.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, the base, and finally the terminal alkyne.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for the iodo analog, 60-80 °C for the bromo analog) until completion.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals[5][6]. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. As with the other cross-coupling reactions discussed, the 3-iodo-6-chloro-1H-pyrrolo[3,2-c]pyridine is the more reactive substrate.
The higher reactivity of the iodo analog can be particularly advantageous in Buchwald-Hartwig aminations, as these reactions often employ strong bases (e.g., NaOtBu, K₃PO₄) and high temperatures, which can lead to undesired side reactions. The ability to perform the coupling under milder conditions with the iodo substrate can improve the overall yield and purity of the desired product. For the bromo analog, more specialized and often more expensive bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are frequently required to achieve efficient coupling, especially with less nucleophilic amines or sterically hindered substrates[7][8].
Table 3: Comparative Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | 6-Chloro-3-bromo-1H-pyrrolo[3,2-c]pyridine |
| Relative Reactivity | Higher | Lower |
| Ligand Requirements | Can be successful with a broader range of ligands, including DPPF and BINAP[5] | Often necessitates the use of bulky, electron-rich biarylphosphine ligands |
| Base Strength | Can proceed with weaker bases (e.g., K₂CO₃, Cs₂CO₃) in some cases | Typically requires strong bases (e.g., NaOtBu, LHMDS) |
| Substrate Scope | Generally broader, especially with challenging amines | Can be more limited, particularly with primary amines or ammonia equivalents |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 3-halo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
6-Chloro-3-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (0.08 equiv)
-
NaOtBu or K₃PO₄ (2.0-3.0 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the 6-Chloro-3-halo-1H-pyrrolo[3,2-c]pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion
The choice between this compound and its 3-bromo analog is a classic example of the trade-off between reactivity and other factors such as cost and availability. The iodo-substituted compound is demonstrably the more reactive substrate across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity allows for the use of milder conditions, shorter reaction times, and often a broader substrate scope.
For exploratory and discovery chemistry, where reaction efficiency and the ability to rapidly generate analogs are paramount, the 3-iodo derivative is often the superior choice. For process development and large-scale synthesis, the lower cost of the 3-bromo analog may be a deciding factor, provided that the required, more forcing reaction conditions are compatible with the overall synthetic route and do not lead to unacceptable levels of byproducts. Ultimately, a thorough understanding of the reactivity differences outlined in this guide will empower the medicinal chemist to make the most informed and strategic decision for their specific synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thalesnano.com [thalesnano.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives
For Immediate Release
In the intricate world of drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. Among its many variations, the halogenated derivatives, particularly 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, present a compelling yet underexplored frontier. This guide offers a comprehensive comparison of this scaffold with related analogues, providing experimental insights and a forward-looking perspective on its therapeutic potential.
The Strategic Importance of Halogenation on the Pyrrolo[3,2-c]pyridine Core
The introduction of halogen atoms into a drug candidate is a time-honored strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The 6-chloro and 3-iodo substitutions on the 1H-pyrrolo[3,2-c]pyridine core are not arbitrary; they serve specific functions that can enhance biological activity.
-
The 6-Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring is an electron-withdrawing group. This modification can influence the pKa of the pyridine nitrogen, potentially affecting its interaction with target proteins. Furthermore, the chloro group can occupy hydrophobic pockets within an active site and serve as a key attachment point for further chemical modifications through cross-coupling reactions.
-
The 3-Iodo Substituent: The iodine atom at the 3-position of the pyrrole ring is a large, polarizable halogen. Its primary utility lies in its ability to serve as a versatile synthetic handle for introducing a wide range of substituents via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize target engagement and selectivity. The iodine can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Comparative Analysis of Biological Activity
While specific structure-activity relationship (SAR) studies on this compound derivatives are not yet extensively published, we can infer valuable insights from closely related analogues. The primary therapeutic area for pyrrolo[3,2-c]pyridine derivatives has been in the development of kinase inhibitors and anticancer agents.
A notable study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which are structurally related to our core, identified them as potent colchicine-binding site inhibitors with significant anticancer activity.[1] In this series, the 6-position was modified with various aryl groups, demonstrating that this position is critical for modulating the antiproliferative effects.
Another series of pyrrolo[3,2-c]pyridine derivatives has shown promise as inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases.[2] These findings underscore the versatility of the pyrrolo[3,2-c]pyridine scaffold in targeting different protein families.
The following table summarizes the key findings from related series and projects the anticipated impact of modifications on the this compound core.
| Scaffold | Target | Key SAR Findings | Inferred Relevance to this compound |
| 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin (Colchicine site) | Introduction of various aryl groups at the 6-position significantly impacts anticancer activity.[1] | The 6-chloro group can be replaced with various aryl moieties to optimize anticancer efficacy. |
| Diaylamide/Diarylurea Pyrrolo[3,2-c]pyridines | FMS Kinase | Potency is highly dependent on the nature of the amide or urea substituent.[2] | The 3-iodo group serves as an ideal point for introducing diverse amide or urea-containing side chains. |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Anticancer | The type and position of halogenation influence antiproliferative activity and toxicity.[3] | The specific combination of 6-chloro and 3-iodo likely offers a unique balance of reactivity and biological activity. |
Experimental Protocols: A Roadmap for SAR Exploration
To systematically investigate the SAR of this compound derivatives, a robust synthetic and biological evaluation workflow is essential.
General Synthetic Scheme
The 3-iodo group is a prime site for diversification. A typical experimental workflow would involve a Suzuki cross-coupling reaction to introduce a variety of aryl and heteroaryl groups.
Step-by-Step Protocol for Suzuki Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Evaluation Workflow
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Caption: Tiered screening workflow for SAR evaluation.
Visualizing the Path Forward: Key Relationships and Pathways
The strategic placement of the chloro and iodo groups provides a clear path for generating a diverse chemical library for SAR studies.
Caption: Synthetic diversification strategy for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, platform for the discovery of novel therapeutic agents. By leveraging the distinct chemical reactivity of the two halogen substituents, medicinal chemists can systematically explore the structure-activity landscape to develop potent and selective drug candidates. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the therapeutic potential of this intriguing heterocyclic system. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Screening of Compounds Derived from 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
For researchers, medicinal chemists, and drug development professionals, the 6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its unique structural features, particularly the strategically placed halogen atoms, offer versatile handles for chemical modification, enabling the exploration of a wide range of biological targets. This guide provides an in-depth comparison of the in vitro biological screening of compounds derived from this scaffold, focusing on their potential as anticancer agents through distinct mechanisms of action: tubulin polymerization inhibition and protein kinase inhibition. We will delve into the experimental methodologies, present comparative performance data, and discuss the rationale behind the design and evaluation of these compounds.
The Strategic Advantage of the this compound Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The inclusion of a chlorine atom at the 6-position and an iodine atom at the 3-position provides distinct opportunities for synthetic diversification. The iodine at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents. This facilitates the exploration of the chemical space around this position to optimize interactions with target proteins. The chlorine at the C6 position can also be functionalized, offering another avenue for structure-activity relationship (SAR) studies.
This guide will focus on two prominent classes of bioactive compounds synthesized from precursors structurally related to this compound: tubulin polymerization inhibitors and FMS kinase inhibitors.
Part 1: Targeting the Cytoskeleton - 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a well-established target for anticancer drugs. A recent study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2][3][4][5][6]
Comparative In Vitro Antiproliferative Activity
The antiproliferative activity of these novel compounds was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), using the MTT assay.[4] The results for a lead compound from this series, designated as Compound 10t , are compared with the well-established microtubule-targeting agent, Paclitaxel.
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Compound 10t | 0.12[4] | 0.15[4] | 0.21[4] |
| Paclitaxel | ~0.0033 (24h)[7] | Not Reported | ~0.0075 (24h)[8] |
Note: IC₅₀ values for Paclitaxel can vary depending on the specific assay conditions and exposure times.
As the data indicates, Compound 10t exhibits potent anticancer activity in the nanomolar range against all three cell lines.[4] While Paclitaxel generally shows higher potency, the efficacy of Compound 10t underscores the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in developing novel tubulin inhibitors.
Mechanistic Insight: Tubulin Polymerization Inhibition
To confirm the mechanism of action, the effect of Compound 10t on tubulin polymerization was assessed in vitro. This assay directly measures the assembly of purified tubulin into microtubules.
The results of such an assay demonstrated that Compound 10t effectively inhibits tubulin polymerization at low micromolar concentrations, confirming its mechanism of action as a microtubule-destabilizing agent.[3]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The following is a representative protocol for determining the in vitro antiproliferative activity of the synthesized compounds.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Paclitaxel) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration.
Part 2: Targeting Signaling Pathways - 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed to develop potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages, and implicated in various cancers.[1][9][10][11]
Comparative In Vitro Kinase Inhibitory Activity
A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold were screened for their inhibitory activity against FMS kinase. A particularly potent compound from this series, designated as Compound 1r , was identified.[9]
| Compound | FMS Kinase IC₅₀ (nM) |
| Compound 1r | 30[9] |
| KIST101029 (Lead Compound) | 96[9] |
| Pexidartinib (Approved FMS Inhibitor) | ~27 |
Compound 1r demonstrated a significant improvement in potency compared to the initial lead compound and is comparable to the approved FMS kinase inhibitor, Pexidartinib.[9]
In Vitro Antiproliferative Activity of FMS Kinase Inhibitors
The antiproliferative effects of these FMS kinase inhibitors were evaluated against various cancer cell lines.
| Compound | Ovarian Cancer IC₅₀ (µM) | Prostate Cancer IC₅₀ (µM) | Breast Cancer IC₅₀ (µM) |
| Compound 1r | 0.15 - 1.78[9] | 0.15 - 1.78[9] | 0.15 - 1.78[9] |
These results highlight the potential of these compounds as anticancer agents, with potent activity against a range of tumor types where FMS signaling is implicated.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of compounds against a specific kinase.
-
Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: Add serial dilutions of the test compounds to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold serves as a highly valuable starting point for the development of potent and selective inhibitors of various biological targets. The strategic positioning of the chloro and iodo substituents allows for extensive chemical exploration through well-established synthetic methodologies. The derivatives discussed in this guide demonstrate significant potential as anticancer agents, acting through either inhibition of tubulin polymerization or targeted inhibition of key signaling kinases like FMS.
The presented in vitro screening data, when compared with established drugs, highlights the promise of this chemical class. Future research should focus on leveraging the synthetic versatility of the this compound core to generate diverse libraries of compounds for screening against a broader range of biological targets. Further optimization of the lead compounds identified here, guided by detailed SAR studies and in silico modeling, could lead to the development of novel clinical candidates for the treatment of cancer and other diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Palladium Catalysts for C-C Bond Formation with Halogenated Pyrrolopyridines
Introduction: The Significance of Pyrrolopyridines in Modern Drug Discovery
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic nitrogen-containing heterocycles that are of immense interest to the pharmaceutical industry.[1] Their core structure mimics the purine ring of ATP, making them privileged scaffolds for the design of kinase inhibitors.[2] Consequently, they are key components in numerous biologically active molecules and approved drugs, including therapeutics for various cancers.[2][3]
The functionalization of the pyrrolopyridine core is crucial for modulating biological activity, and the formation of new carbon-carbon (C-C) bonds is a cornerstone of this synthetic effort. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering mild reaction conditions, broad functional group tolerance, and high efficiency.[4][5] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward methods for constructing C(sp²)–C(sp²), C(sp²)–C(sp), and other critical linkages.[6][7]
However, halogenated pyrrolopyridines present unique challenges. The presence of the nitrogen atom can influence the electronic properties of the ring and potentially coordinate to the palladium center, sometimes inhibiting catalysis.[8] Therefore, the choice of the palladium catalyst system—specifically the combination of the palladium precursor and the ancillary ligand—is paramount for achieving high yields and selectivity.
This guide provides a comparative analysis of various palladium catalyst systems for the most common C-C bond-forming reactions with halogenated pyrrolopyridines: the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to empower researchers in their synthetic endeavors.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction follows a standardized workflow, designed to ensure an inert atmosphere, as the active Pd(0) catalyst is sensitive to oxygen.
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Robust Arylation Strategy
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[4][7]
Causality of Catalyst Choice
For substrates like pyrrolopyridines, classic catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but often require higher catalyst loadings and longer reaction times.[9] The key to enhancing reactivity lies in the ligand.
-
Electron-Rich, Bulky Phosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the final, product-releasing step (reductive elimination), while their strong electron-donating ability facilitates the initial, often rate-limiting, step of oxidative addition of the palladium into the C-X bond.[9][10]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SImes form very stable palladium complexes. The strong sigma-donating nature of NHCs makes the palladium center highly electron-rich, significantly accelerating oxidative addition, even with less reactive aryl chlorides.[11][12] PEPPSI™-IPr is a popular pre-catalyst that is air-stable and highly active.[9]
Comparative Catalyst Performance
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of 4-chloro-7-azaindole with phenylboronic acid.
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 85 | 12 | 82 | ~27 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 96 | 96 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Pd₂(dba)₃ / XPhos | 1 | K₃PO₄ | t-BuOH | 80 | 3 | 97 | 97 |
Data is representative and compiled from sources for analogous heterocyclic systems for comparative purposes.[9][13]
Catalytic Cycle: Suzuki-Miyaura Reaction
The mechanism proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated pyrrolopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction: Olefin Functionalization
The Heck reaction forms a C-C bond between an organohalide and an alkene, offering a powerful method for introducing vinyl groups or for intramolecular cyclizations to build complex scaffolds.[14]
Causality of Catalyst Choice
The key challenge in Heck reactions is controlling the regioselectivity of the alkene insertion and preventing side reactions.
-
Palladacycles: Pincer-type palladacycles are extremely stable and active catalysts, often allowing for reactions with less reactive aryl chlorides.[14]
-
Jeffery Conditions: The use of tetraalkylammonium salts (e.g., n-Bu₄NCl) can dramatically accelerate the reaction, even at lower temperatures, by facilitating the regeneration of the active Pd(0) catalyst and promoting the ionic pathway.[14]
-
Ligandless Catalysts: In some cases, particularly with polar solvents like DMF or NMP, a "ligandless" catalyst like Pd(OAc)₂ can be effective, as the solvent itself can play a stabilizing role. However, for complex substrates, ligand-based systems offer better control.
Comparative Catalyst Performance
The following table compares catalyst systems for the Heck reaction of 5-iodo-7-azaindole with methyl acrylate.
| Catalyst System | Pd Loading (mol%) | Base | Additive | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | 2 | Et₃N | - | DMF | 80 | 85 |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | - | Acetonitrile | 80 | 80 |
| Pd(OAc)₂ (ligandless) | 2 | NaOAc | n-Bu₄NBr | DMF | 100 | 92 |
| Herrmann's Palladacycle | 0.1 | Na₂CO₃ | - | NMP | 120 | 95 |
Data is representative and compiled from sources for analogous heterocyclic systems for comparative purposes.[13][15]
Catalytic Cycle: Heck Reaction
The Heck reaction cycle involves an irreversible β-hydride elimination step to release the product and regenerate the catalyst.[6]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction under Jeffery Conditions
-
Reaction Setup: To a Schlenk tube, add 5-iodo-7-azaindole (1.0 mmol, 1.0 equiv), sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv), tetra-n-butylammonium bromide (n-Bu₄NBr, 1.0 mmol, 1.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Reactant/Solvent Addition: Add methyl acrylate (1.5 mmol, 1.5 equiv) followed by 5 mL of degassed N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture at 100 °C for 6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography.
The Sonogashira Coupling: Access to Alkynylated Scaffolds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[16] This reaction is distinguished by its use of a dual catalyst system: a palladium complex and a copper(I) co-catalyst.[17]
Causality of Catalyst Choice
-
Palladium Source: Standard catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are highly effective. The primary role of the palladium catalyst is to activate the aryl halide.[18]
-
Copper(I) Co-catalyst: Copper(I) salts, typically CuI, react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, greatly accelerating the reaction and allowing for mild conditions (often room temperature).[16][18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves both to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the cycle.[17]
Comparative Catalyst Performance
The following table compares catalyst systems for the Sonogashira coupling of 4-chloropyrrolo[2,3-d]pyrimidine with phenylacetylene.
| Pd Catalyst | Cu Co-catalyst | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | CuI | 5 | Et₃N | DMF | 60 | 88 |
| PdCl₂(PPh₃)₂ | CuI | 2 | i-Pr₂NH | THF | 25 | 92 |
| Pd(OAc)₂/PPh₃ | CuI | 2.5 | Et₃N | DMF | 100 | 90 |
| Pd₂(dba)₃ (Copper-free) | - | Cs₂CO₃ | Dioxane | 80 | 75 |
Data is representative and compiled from sources for analogous heterocyclic systems for comparative purposes.[13][19]
Catalytic Cycle: Sonogashira Reaction
The Sonogashira reaction features two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve the halogenated pyrrolopyridine (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and i-Pr₂NH (2 mL).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%) to the flask under a positive pressure of argon.
-
Reactant Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours.
-
Work-up and Purification: Concentrate the mixture under vacuum. Dissolve the residue in ethyl acetate, wash with saturated ammonium chloride solution and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the product by flash chromatography.
The Stille Coupling: Versatility with Organotins
The Stille reaction couples an organohalide with an organostannane reagent. Its primary advantage is the exceptional tolerance of organotin reagents to a wide variety of functional groups, although the toxicity of tin byproducts is a significant drawback.[6]
Causality of Catalyst Choice
The success of a Stille coupling often depends on ligands that can accelerate the slow transmetalation step.
-
Pd(PPh₃)₄: This is the most common and reliable catalyst for Stille couplings. The triphenylphosphine ligands readily dissociate to create a coordinatively unsaturated Pd(0) species, which is necessary for the reaction to proceed.[13]
-
Proazaphosphatrane Ligands: Bulky, electron-rich proazaphosphatrane ligands have shown high activity, enabling the coupling of challenging substrates like aryl chlorides and triflates, and even allowing for room-temperature reactions with aryl bromides.[20]
-
Additives: In some cases, additives like CsF or LiCl can be used to accelerate the transmetalation step.
Comparative Catalyst Performance
The following table compares catalyst systems for the Stille coupling of 5-iodopyrrolo[2,3-d]pyrimidine with tributyl(vinyl)stannane.
| Catalyst System | Pd Loading (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | 5 | - | DMF | 100 | 90 |
| PdCl₂(PPh₃)₂ | - | THF | 65 | 85 | |
| Pd₂(dba)₃ / P(fur)₃ | 2 | CsF | Dioxane | 100 | 94 |
| Pd(OAc)₂ / P(i-Bu-PAT) | 1 | - | Toluene | 80 | 96 |
(PAT = proazaphosphatrane ligand)[20] Data is representative and compiled from sources for analogous heterocyclic systems for comparative purposes.[13]
Catalytic Cycle: Stille Reaction
The Stille cycle is similar to the Suzuki cycle, with the key difference being the nature of the transmetalating agent.[6]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
-
Reaction Setup: Place the halogenated pyrrolopyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and purge with argon.
-
Solvent/Reactant Addition: Add 5 mL of anhydrous, degassed DMF, followed by the organostannane reagent (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 5 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution sequentially with water and saturated aqueous potassium fluoride (KF) solution (to precipitate tin byproducts), and finally with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The palladium-catalyzed functionalization of halogenated pyrrolopyridines is a critical technology in medicinal chemistry. While classic catalysts like Pd(PPh₃)₄ provide a reliable baseline, superior results are consistently achieved with modern, rationally designed catalyst systems. For Suzuki couplings, catalyst systems based on bulky, electron-rich phosphines (SPhos, XPhos) or N-heterocyclic carbenes (PEPPSI-IPr) offer higher turnover numbers and milder conditions. For Heck reactions, employing Jeffery conditions or highly stable palladacycles can significantly improve yields. The Sonogashira and Stille reactions remain robust methods, with the classic Pd(PPh₃)₄ and PdCl₂(PPh₃)₂/CuI systems demonstrating broad applicability. By understanding the underlying mechanistic principles and the specific roles of ligands and additives, researchers can select the optimal catalyst system to efficiently construct complex, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 19. scirp.org [scirp.org]
- 20. Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Introduction
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The precise arrangement of its chloro and iodo substituents on the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold provides a versatile platform for further functionalization through cross-coupling reactions. This guide provides a comprehensive analysis of a proposed synthetic route to this valuable compound, offering a comparative perspective on alternative strategies and detailed protocols for its synthesis and validation. The methodologies presented herein are designed to be robust and reproducible, ensuring the high purity and structural integrity of the final product, which is critical for downstream applications in drug discovery and development.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be strategically approached in two key stages: the formation of the core 6-chloro-1H-pyrrolo[3,2-c]pyridine structure, followed by regioselective iodination at the C-3 position.
Route 1: Synthesis of the 6-Chloro-1H-pyrrolo[3,2-c]pyridine Core
A robust method for the construction of the pyrrolo[3,2-c]pyridine core is analogous to the synthesis of the bromo-analogue. This multi-step synthesis begins with a commercially available substituted pyridine and builds the pyrrole ring.
Proposed Synthetic Pathway:
A Comparative Guide to the Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, making it a focal point in medicinal chemistry and drug discovery. A thorough understanding of the spectroscopic characteristics of its synthetic intermediates is paramount for efficient reaction monitoring, structural confirmation, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic data of key intermediates in the synthesis of functionalized 1H-pyrrolo[3,2-c]pyridines, offering insights into the influence of substituents on their spectral properties.
The Foundational Scaffold: 1H-pyrrolo[3,2-c]pyridine
A comprehensive analysis of substituted analogs begins with the parent heterocycle. While extensive experimental data for a wide range of derivatives is available, the specific spectral data for the unsubstituted 1H-pyrrolo[3,2-c]pyridine is not as commonly reported in the literature. However, based on the analysis of its isomers and related heterocyclic systems, we can predict its characteristic spectroscopic features.
Predicted Spectroscopic Data for 1H-pyrrolo[3,2-c]pyridine:
| Spectroscopic Technique | Predicted Features |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ ~11.5 (br s, 1H, NH), ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.7 (dd, 1H), ~6.6 (dd, 1H) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ ~145, ~142, ~128, ~125, ~120, ~115, ~102 |
| IR (ATR, cm⁻¹) | ~3100-3000 (N-H, C-H stretch), ~1600, ~1470 (C=C, C=N stretch) |
| Mass Spectrometry (EI) | [M]⁺ at m/z 118, with fragmentation patterns corresponding to the loss of HCN and other small molecules. |
Key Synthetic Intermediates: A Spectroscopic Comparison
The synthesis of complex 1H-pyrrolo[3,2-c]pyridine derivatives often proceeds through halogenated and nitrated intermediates. Understanding their spectroscopic signatures is crucial for confirming their successful formation.
Synthesis Pathway Overview
A common synthetic route to functionalized 1H-pyrrolo[3,2-c]pyridines involves the construction of the pyrrole ring onto a substituted pyridine core. A key intermediate in many syntheses is 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Caption: A generalized synthetic pathway to substituted 1H-pyrrolo[3,2-c]pyridines.
Spectroscopic Data of Key Intermediates
The introduction of substituents such as bromine and nitro groups significantly influences the electronic environment of the heterocyclic system, leading to predictable shifts in the spectroscopic data.
| Intermediate | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | δ 11.48-11.45 (m, 1H), 8.36 (d, J=2Hz, 1H), 8.02-8.00 (m, 1H), 7.69-7.66 (m, 1H), 6.59-6.56 (m, 1H) (DMSO-d₆)[1] | No experimental data found | ~3100 (N-H), ~1580 (C=C/C=N) | [M]⁺ 196/198 |
| 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | Spectral data available, but specific shifts not detailed in the provided search results.[2] | Spectral data available, but specific shifts not detailed in the provided search results.[2] | Not available | [M]⁺ 166/168 |
| 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | δ 9.14 (s, 1H), 8.32 (d, J=8.7Hz, 2H), 8.19 (d, J=8.7Hz, 2H), 7.87 (s, 1H), 7.47 (d, J=3.1Hz, 1H), 6.88 (d, J=3.0Hz, 1H), 6.70 (s, 2H), 3.96 (s, 3H), 3.92 (s, 6H) (CDCl₃)[3] | δ 162.10, 154.21, 147.70, 143.23, 141.03, 138.05, 133.54, 131.61, 127.68, 126.13, 125.56, 124.13, 115.66, 103.93, 103.29, 102.69, 61.08, 56.50 (CDCl₃)[3] | Not available | [M+H]⁺ 406.1403[3] |
Causality Behind Experimental Choices in Spectroscopy:
-
NMR Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is advantageous for variable temperature studies. However, its signals can sometimes obscure parts of the spectrum. CDCl₃ is another common choice, particularly for less polar compounds. The chemical shifts, especially of labile protons like N-H, are highly dependent on the solvent due to differences in hydrogen bonding and solvent polarity.[2]
-
Spectrometer Frequency: Higher field NMR spectrometers (e.g., 500 MHz) are preferred as they provide better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in complex aromatic systems with multiple coupling interactions.
-
Ionization Technique in Mass Spectrometry: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which can be invaluable for structural elucidation.[4] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺, providing accurate molecular weight information, especially when coupled with a high-resolution mass analyzer (HRMS).[3]
Comparative Analysis of Substituted 1H-pyrrolo[3,2-c]pyridines
The true utility of this scaffold lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and biological properties. The following tables showcase the spectroscopic data for a selection of substituted 1H-pyrrolo[3,2-c]pyridine derivatives, highlighting the impact of different functional groups.
Phenyl and Substituted Phenyl Derivatives
The introduction of an aryl group at the 6-position is a common strategy in drug design. The electronic nature of the substituent on this phenyl ring directly influences the chemical shifts of the entire molecule.
| Compound | ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 126 MHz) | HRMS (m/z) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | δ 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)[3][5] | δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[3][5] | [M+H]⁺ 361.1556[3][5] |
| 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | δ 9.07 (s, 1H), 7.89 (d, J=8.2Hz, 1H), 7.77 (s, 1H), 7.36 (d, J=3.3Hz, 1H), 7.27 (d, J=8.0Hz, 1H), 6.79 (d, J=3.2Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)[3][5] | δ 154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20[3][5] | [M+H]⁺ 375.1708[3][5] |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | δ 9.06 (s, 1H), 7.95 (d, J=8.6Hz, 2H), 7.76 (s, 1H), 7.43 (d, J=8.6Hz, 2H), 7.37 (d, J=3.3Hz, 1H), 6.80 (d, J=3.0Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)[3] | δ 154.08, 148.89, 143.56, 141.02, 138.61, 137.62, 134.19, 134.09, 130.24, 128.86, 128.15, 124.98, 102.82, 102.50, 102.27, 61.06, 56.44[3] | [M+H]⁺ 395.1164[3] |
Experimental Protocols
General Procedure for NMR Spectroscopic Analysis
A standardized protocol ensures data consistency and comparability.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified intermediate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A standard workflow for NMR spectroscopic analysis.
General Procedure for High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the synthesized intermediates.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, typically with an ESI source. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The spectroscopic data of 1H-pyrrolo[3,2-c]pyridine intermediates provide a detailed picture of their molecular structure. A systematic comparison of this data reveals the predictable and subtle electronic effects of various substituents on the heterocyclic core. This guide serves as a valuable resource for researchers in the field, facilitating the rapid and accurate characterization of novel compounds based on this important scaffold. A thorough understanding of these spectroscopic principles is not merely academic; it is a cornerstone of efficient and successful drug discovery and development.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-(178268-92-3) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Comparative and Orthogonal Approach
An In-Depth Technical Guide:
For researchers, scientists, and drug development professionals, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable experimental data and successful downstream applications are built. The compound 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a halogenated azaindole, represents a class of molecules pivotal in medicinal chemistry. Its structural features—a pyrrolopyridine core, a chlorine atom, and an iodine atom—present specific challenges and necessitate a multi-faceted analytical strategy to ensure purity.
This guide eschews a one-size-fits-all template. Instead, it provides an in-depth, logic-driven comparison of essential analytical techniques, explaining the causality behind methodological choices. Our goal is to establish a self-validating system for purity assessment, ensuring that every claim is supported by robust, orthogonal data.
Part 1: The Foundational Pillar - Unambiguous Structural Confirmation
Before quantifying purity, we must unequivocally confirm the identity of the synthesized compound. The molecular formula is C₇H₄ClIN₂ and the nominal mass is 278 g/mol .[1] However, isomers and structural analogs can possess the same mass. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is non-negotiable.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy provides atom-level connectivity information, making it the gold standard for structural elucidation. For this compound, both ¹H and ¹³C NMR are essential to confirm the precise arrangement of atoms and the success of the iodination at the C3 position.
Expertise & Causality: We are not just looking for the presence of peaks, but their specific chemical shifts, multiplicities, and integration values, which collectively act as a fingerprint for the molecule. The absence of signals corresponding to the starting material (6-chloro-1H-pyrrolo[3,2-c]pyridine) at the C3 position is a primary indicator of a successful reaction.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆): The following are predicted shifts based on related pyrrolopyridine structures. Actual values may vary.
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H1 (N-H) | ~12.0 | Broad Singlet | 1H | Acidic proton on the pyrrole nitrogen, often broad. |
| H2 | ~7.8 | Singlet | 1H | Proton on the C2 position of the pyrrole ring. |
| H4 | ~8.2 | Doublet | 1H | Pyridine proton adjacent to the ring nitrogen. |
| H7 | ~7.5 | Doublet | 1H | Pyridine proton coupled to H4. |
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping the N-H proton visible.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.[2]
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Verdict
While NMR confirms the structural framework, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing the target compound from impurities with different elemental compositions, such as a di-chlorinated or di-iodinated species.
Trustworthiness: The key to HRMS is its precision. For C₇H₄ClIN₂, the expected exact mass is 278.9135. HRMS can measure this to within 5 ppm, providing strong evidence for the compound's identity. Furthermore, the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) creates a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which must be observed.
Experimental Protocol: HRMS Sample Preparation (ESI)
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or analyze via LC-MS.
-
Acquire the spectrum in positive ion mode using Electrospray Ionization (ESI).
Part 2: A Comparative Guide to Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of pharmaceutical compounds by separating the main component from its impurities.[3] The choice of stationary phase (the column) is the most critical parameter, especially for challenging separations involving halogenated isomers.[4]
The Analytical Challenge: A primary concern in the synthesis of this compound is the presence of the de-iodinated impurity (6-chloro-1H-pyrrolo[3,2-c]pyridine). These two compounds are structurally very similar, which can make them difficult to separate on a standard C18 column.
To build a self-validating protocol, we will compare two columns with different selectivities.
-
Standard C18 (Octadecyl Silane) Column: The industry standard. Separation is based primarily on hydrophobicity.
-
Pentafluorophenyl (PFP) Column: Offers an alternative separation mechanism. It provides unique selectivity for halogenated compounds, aromatics, and positional isomers through a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions.[4][5]
Comparative Data (Illustrative):
| Parameter | C18 Column | PFP Column | Rationale for Comparison |
| Purity of Main Peak | 98.5% | 98.4% | Agreement between methods increases confidence. |
| Resolution (Main Peak vs. De-iodinated Impurity) | 1.4 | 2.5 | PFP column provides superior separation for the critical impurity pair, demonstrating its value. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | Better peak shape on the PFP column may be observed due to different surface interactions. |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Prepare the sample at a concentration of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 254 nm and collect spectra from 200-400 nm to check for peak purity.
-
Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Part 3: The Integrated Workflow - A Triad of Trust
-
HPLC-UV (Purity): Provides the primary quantitative measure of purity based on UV absorption.
-
LC-MS (Impurity Identification): Hyphenating HPLC with a mass spectrometer allows for the assignment of molecular weights to the impurity peaks observed in the chromatogram. This is invaluable for confirming the identity of the de-iodinated impurity or identifying unexpected byproducts.
-
Quantitative NMR (qNMR) (Orthogonal Purity): qNMR provides an independent and highly accurate measure of purity. It is a non-destructive technique that determines the concentration of the analyte relative to a certified internal standard of known purity. This result can then be used to validate the purity value obtained by HPLC.
Comparison of Key Purity Assessment Techniques:
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantify purity and impurity profile | High precision, robust, widely available. | Purity is relative area %; assumes all compounds have similar response factors. |
| LC-MS | Identify impurities | Combines separation with mass identification; highly sensitive. | ESI response can vary greatly between compounds, making it semi-quantitative at best without standards. |
| ¹H-qNMR | Orthogonal, absolute purity determination | Does not require reference standards for the impurities; highly accurate and precise. | Requires a certified internal standard; lower sensitivity than HPLC. |
By employing this integrated, comparative, and orthogonal workflow, researchers can move beyond a simple purity number to a comprehensive understanding of their synthesized this compound. This level of analytical rigor is the bedrock of trustworthy science and is indispensable for professionals in the field of drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
An Application Scientist's Guide to Handling 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of chemical reactivity and potential biological activity. This guide provides essential, field-tested safety and handling protocols for this compound. As a substituted halogenated aromatic heterocyclic compound, it warrants a conservative approach to minimize exposure. The procedures outlined here are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of caution and scientific integrity.
Hazard Assessment: An Evidence-Based Approach
Based on this analysis, we must assume the compound is harmful if inhaled, ingested, or absorbed through the skin, and is likely an irritant to the eyes, skin, and respiratory system.[3][4][5] All handling procedures must reflect this heightened level of risk.
| Property | Information | Source |
| CAS Number | 1000341-55-8 | [2] |
| Molecular Formula | C₇H₄ClIN₂ | [2] |
| Molecular Weight | 278.48 g/mol | [2] |
| Appearance | Solid (based on derivatives) | [1] |
| Storage Conditions | 4°C, protect from light, stored under inert gas (nitrogen) | [2] |
The Foundation: Engineering Controls and Work Practices
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Primary Engineering Control: All manipulations of this compound, both as a solid and in solution, must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[6]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All users must be thoroughly trained on the specific Standard Operating Procedures (SOPs) for this material before beginning work. A designated area within the lab should be established for its use to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the compound's potential for high biological activity and unknown toxicity, a comprehensive PPE ensemble is mandatory.[7]
Eye and Face Protection
Standard safety glasses are insufficient. Protection from splashes is paramount.
-
Mandatory: Wear snug-fitting chemical splash goggles that meet ANSI Z87.1 standards at all times.[8]
-
Required for Splash Risks: When handling solutions, performing transfers, or any operation with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[8][9] A face shield alone provides inadequate protection.[8]
Hand Protection
No single glove material can provide indefinite protection against all chemicals.[9] For compounds of unknown hazard, a double-gloving strategy is the industry best practice.
-
Inner Glove: A standard nitrile examination glove. This layer provides dexterity and splash protection, and makes any breach in the outer glove immediately obvious.
-
Outer Glove: A glove with higher chemical resistance, such as neoprene or a flexible laminate (e.g., Silver Shield). This provides a more robust barrier against the compound and any organic solvents used.
Always inspect gloves for tears or punctures before use.[10] Gloves should be removed promptly after handling the material and disposed of as hazardous waste. Never wear contaminated gloves outside of the immediate work area.
| Glove Material | Primary Use Case & Limitations |
| Nitrile (Inner) | Good for incidental contact with solvents, oils, and bases. Provides dexterity. Poor against prolonged exposure and certain acids.[10] |
| Neoprene (Outer) | Excellent resistance to acids, bases, alcohols, and many hazardous chemicals. Offers good physical durability.[10] |
| Laminate (e.g., 4H/Silver Shield) | Recommended for chemicals with high or unknown toxicity. Offers the broadest chemical resistance but can be less dexterous.[8] |
Body Protection
Protecting your skin is critical, as dermal absorption is a primary route of exposure for many organic molecules.
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[8]
-
Apron: For procedures involving larger volumes (>1 L) or significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[8] Open-toed shoes are strictly forbidden.
Respiratory Protection
Work within a chemical fume hood should prevent the need for routine respiratory protection. However, it is essential to have a plan for non-routine events.
-
Standard Operations: No respirator is required if all work is conducted within a properly functioning chemical fume hood.
-
Emergency Use (e.g., Spills): In the event of a spill or failure of the fume hood, a NIOSH-approved air-purifying respirator with a combination of organic vapor (OV) cartridges and P100 particulate filters is necessary. All personnel must be properly fit-tested and trained before using a respirator.
Operational Plan: PPE Workflow
Properly donning (putting on) and doffing (taking off) PPE is as important as its selection to prevent cross-contamination.
Figure 1: Recommended sequence for donning and doffing PPE to minimize cross-contamination.
Disposal and Decontamination Plan
-
Chemical Waste: All quantities of this compound, whether pure or in solution, and any rinse from contaminated glassware must be collected and disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations.[11]
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and wipes used for decontamination, must be collected in a designated hazardous waste container.
-
Decontamination: Upon completion of work, the fume hood surface should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Always have the Safety Data Sheet (SDS) for this or a closely related compound available for emergency responders.[11]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. capotchem.cn [capotchem.cn]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
